molecular formula C41H74N7O17P3S B15549168 11-methylnonadecanoyl-CoA

11-methylnonadecanoyl-CoA

Cat. No.: B15549168
M. Wt: 1062.1 g/mol
InChI Key: VKCAAFYCKZDKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-methylnonadecanoyl-CoA is a useful research compound. Its molecular formula is C41H74N7O17P3S and its molecular weight is 1062.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H74N7O17P3S

Molecular Weight

1062.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methylnonadecanethioate

InChI

InChI=1S/C41H74N7O17P3S/c1-5-6-7-8-12-15-18-29(2)19-16-13-10-9-11-14-17-20-32(50)69-24-23-43-31(49)21-22-44-39(53)36(52)41(3,4)26-62-68(59,60)65-67(57,58)61-25-30-35(64-66(54,55)56)34(51)40(63-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,51-52H,5-26H2,1-4H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)

InChI Key

VKCAAFYCKZDKTF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Structural and Metabolic Landscape of 11-methylnonadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted structure, metabolism, and analysis of 11-methylnonadecanoyl-CoA, a long-chain methyl-branched fatty acyl-CoA. Due to the limited direct research on this specific molecule, this document extrapolates from established principles of branched-chain fatty acid biochemistry. It covers the presumed molecular structure, potential biosynthetic and metabolic pathways, and detailed experimental protocols for its analysis. All quantitative data for analogous compounds are presented in structured tables, and key pathways are visualized using diagrams to facilitate understanding.

Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups on the fatty acid backbone. These modifications influence the physical and biochemical properties of the lipids, affecting membrane fluidity and cellular signaling. BCFAs are found across various organisms, from bacteria to mammals.[1] Their activated form, branched-chain fatty acyl-Coenzyme A (acyl-CoA), serves as a crucial intermediate in their metabolism, directing them towards catabolic or anabolic pathways.

Predicted Structure of this compound

The structure of this compound can be inferred from its nomenclature. "Nonadecanoyl" indicates a 19-carbon acyl chain. The "11-methyl" designation places a methyl group on the eleventh carbon atom of this chain. Finally, "-CoA" signifies the attachment of this branched acyl group to Coenzyme A via a thioester bond.

Molecular Formula: C41H79N7O17P3S

Predicted Molecular Weight: 1058.19 g/mol

While a definitive 3D crystal structure for this compound is not available, the general conformation of very-long-chain acyl-CoA dehydrogenase (VLCAD) complexed with myristoyl-CoA suggests a deep binding pocket for the fatty acyl chain.[2] The presence of a methyl group at the 11th position would likely influence its interaction with enzymatic active sites.

Biosynthesis of Methyl-Branched Fatty Acids

The synthesis of methyl-branched fatty acids is a variation of the canonical straight-chain fatty acid synthesis pathway. The key distinction lies in the primer and extender units used by the fatty acid synthase (FASN) complex.

In many organisms, the biosynthesis of BCFAs initiates with branched-chain α-keto acids derived from the metabolism of branched-chain amino acids like valine, leucine, and isoleucine.[1][3] However, for a methyl branch at an odd-numbered carbon far from the ends of the chain, such as in this compound, a likely mechanism involves the incorporation of methylmalonyl-CoA instead of malonyl-CoA as an extender unit during fatty acid elongation.[4][5][6]

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound would involve the standard fatty acid synthesis machinery with the specific incorporation of a methylmalonyl-CoA unit at the appropriate elongation step.

Biosynthesis_of_11_methylnonadecanoyl_CoA Malonyl_CoA Malonyl-CoA FASN Fatty Acid Synthase (FASN) Malonyl_CoA->FASN Extender Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FASN Methyl-branching Extender Elongating_Acyl_Chain Elongating Acyl Chain (up to 10 carbons) FASN->Elongating_Acyl_Chain Methylated_Acyl_Chain 11-Methyl-Acyl Chain Intermediate FASN->Methylated_Acyl_Chain Elongating_Acyl_Chain->FASN Further_Elongation Further Elongation Methylated_Acyl_Chain->Further_Elongation 11_Methylnonadecanoic_Acid 11-Methylnonadecanoic Acid Further_Elongation->11_Methylnonadecanoic_Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) 11_Methylnonadecanoic_Acid->ACSL 11_Methylnonadecanoyl_CoA This compound ACSL->11_Methylnonadecanoyl_CoA

Caption: Proposed biosynthesis of this compound.

Metabolism of Methyl-Branched Fatty Acyl-CoAs

The metabolism of methyl-branched fatty acyl-CoAs can be complex. The position of the methyl group is a key determinant of the metabolic pathway.

  • Beta-Oxidation: If the methyl group is not at the α- or β-position, β-oxidation can proceed until the branch point is reached. For this compound, β-oxidation could theoretically proceed from the carboxyl end.

  • Alpha-Oxidation: When a methyl group is present at the β-carbon, it sterically hinders the standard β-oxidation pathway. In such cases, α-oxidation is required to remove one carbon, shifting the methyl group to the α-position and allowing β-oxidation to resume.[7] While the methyl group in this compound is not at the β-position initially, intermediates formed during its breakdown could potentially require α-oxidation.

  • Omega-Oxidation: This is a minor pathway that can become more active when β-oxidation is impaired. It involves the oxidation of the terminal methyl group.[8]

Predicted Metabolic Fate

The likely metabolic fate of this compound is initial rounds of β-oxidation until the methyl branch is near the thioester group, followed by potential processing by specialized enzymes to handle the branched structure.

Metabolism_of_11_methylnonadecanoyl_CoA Beta_Oxidation_1 β-Oxidation Cycles Intermediate_1 Methyl-Branched Acyl-CoA Intermediate Beta_Oxidation_1->Intermediate_1 Alpha_Oxidation α-Oxidation (if necessary) Intermediate_1->Alpha_Oxidation Beta_Oxidation_2 Further β-Oxidation Intermediate_1->Beta_Oxidation_2 Directly if no steric hindrance Intermediate_2 Shortened Acyl-CoA Alpha_Oxidation->Intermediate_2 Intermediate_2->Beta_Oxidation_2 Propionyl_CoA Propionyl-CoA Beta_Oxidation_2->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation_2->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols for Analysis

The analysis of long-chain methyl-branched fatty acyl-CoAs requires specialized techniques to handle their low abundance and to distinguish between isomers.

Extraction and Hydrolysis

Objective: To extract total lipids from a biological sample and hydrolyze acyl-CoA esters to free fatty acids.

Protocol:

  • Homogenize the tissue or cell sample in a suitable solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

  • Perform a Folch extraction to separate the lipid phase.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Subject the lipid extract to acid hydrolysis to release the fatty acids from their coenzyme A esters.[9][10]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To convert free fatty acids into volatile derivatives for GC-MS analysis.

Protocol:

  • The extracted and hydrolyzed fatty acids are converted to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF3-methanol.[11][12][13]

  • The FAMEs are then extracted into an organic solvent like heptane.

  • The sample is concentrated before injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the methyl-branched fatty acids.

Protocol:

  • GC Column: A long, low-polarity capillary column (e.g., SP-2560, 100 m) is typically used for good separation of FAME isomers.[14]

  • Temperature Program: An optimized temperature gradient is crucial for resolving different fatty acid isomers.[11]

  • Mass Spectrometry: Electron ionization (EI) is used to generate fragment ions. The fragmentation pattern helps in determining the position of the methyl branch.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To provide an alternative and often more sensitive method for the analysis of branched-chain fatty acids.

Protocol:

  • Derivatization: For enhanced sensitivity in positive ion mode, fatty acids can be derivatized (e.g., with dimethylaminoethanol (B1669961) to form trimethyl-amino-ethyl esters).[9][10]

  • LC Separation: Reversed-phase chromatography is commonly employed to separate the derivatized fatty acids.[16]

  • Tandem MS: Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[9][10] Radical-directed dissociation can be employed for precise localization of the methyl branch.[17]

Experimental_Workflow Extraction Lipid Extraction (e.g., Folch) Hydrolysis Acid Hydrolysis Extraction->Hydrolysis Free_Fatty_Acids Free Branched-Chain Fatty Acids Hydrolysis->Free_Fatty_Acids Derivatization_GC FAME Derivatization Free_Fatty_Acids->Derivatization_GC Derivatization_LC Amidation/Esterification for LC-MS Free_Fatty_Acids->Derivatization_LC GC_MS GC-MS Analysis Derivatization_GC->GC_MS LC_MS LC-MS/MS Analysis Derivatization_LC->LC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis LC_MS->Data_Analysis

References

An In-depth Technical Guide to the Chemical Properties and Stability of 11-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 11-methylnonadecanoyl-CoA is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview based on the established principles of long-chain and branched-chain fatty acyl-CoA chemistry, metabolism, and analysis. The information presented herein is intended to serve as a foundational resource, with the understanding that properties and behaviors are extrapolated from analogous molecules.

Introduction

This compound is a long-chain, branched-chain fatty acyl-coenzyme A (acyl-CoA). Acyl-CoAs are central metabolites in cellular metabolism, playing critical roles in energy production through β-oxidation, lipid biosynthesis, and cellular signaling. The introduction of a methyl branch on the acyl chain, as seen in this compound, can significantly influence the molecule's physical properties, metabolic fate, and biological activity compared to its straight-chain counterparts. This guide aims to provide a detailed technical overview of the anticipated chemical properties and stability of this compound, drawing upon the broader knowledge of similar lipid molecules.

Chemical Properties

The chemical properties of this compound are largely determined by the long hydrocarbon tail, the thioester linkage to coenzyme A, and the methyl branch.

Structure

The structure of this compound consists of a C20 fatty acid (nonadecanoic acid) with a methyl group at the C11 position, linked to coenzyme A via a thioester bond.

Physicochemical Properties
PropertyExpected Value/CharacteristicRationale and References
Molecular Formula C41H74N7O17P3SCalculated based on the structure of coenzyme A and 11-methylnonadecanoic acid.
Molecular Weight Approximately 1098.05 g/mol Calculated based on the molecular formula.
Appearance White to off-white solidTypical appearance of purified long-chain acyl-CoAs.
Solubility Soluble in aqueous buffers, forming micelles above a critical concentration. Limited solubility in pure water. Soluble in organic solvents like methanol (B129727) and chloroform.The large coenzyme A moiety confers aqueous solubility, while the long acyl chain is hydrophobic. Like other long-chain acyl-CoAs, it is an amphiphilic molecule.
Melting Point Lower than the corresponding straight-chain acyl-CoA (nonadecanoyl-CoA).The methyl branch disrupts the packing of the acyl chains, leading to a lower melting point. This is a known effect for branched-chain fatty acids and their derivatives.
Critical Micelle Concentration (CMC) Expected to be in the low micromolar range in physiological buffers.Long-chain acyl-CoAs are known to form micelles in aqueous solutions. The CMC is influenced by chain length, ionic strength, and temperature. For example, the CMC of palmitoyl-CoA (C16) ranges from 7 to 250 µM depending on conditions.

Stability

The stability of this compound is primarily dictated by the lability of the thioester bond.

pH Stability

The thioester bond is susceptible to hydrolysis, particularly at alkaline pH.

pH RangeStabilityNotes
Acidic (pH < 6) Relatively stable.Hydrolysis rate is slow.
Neutral (pH 6-8) Moderately stable, but enzymatic hydrolysis can occur.In biological systems, thioesterases can rapidly hydrolyze the thioester bond. Spontaneous hydrolysis is slower.
Alkaline (pH > 8) Prone to hydrolysis.The rate of hydrolysis increases significantly with increasing pH.
Temperature Stability

Aqueous solutions of long-chain acyl-CoAs are generally stable for several weeks when stored frozen at -20°C or below. Repeated freeze-thaw cycles should be avoided to minimize degradation. At room temperature, hydrolysis can occur over a period of 24 hours, especially in non-buffered solutions.

Oxidative Stability

As a saturated fatty acyl-CoA, this compound is not susceptible to oxidation at the acyl chain. However, the coenzyme A moiety can be oxidized, though this is less of a concern under typical storage and experimental conditions.

Synthesis and Metabolism

General Synthesis of Branched-Chain Acyl-CoAs

The synthesis of a branched-chain acyl-CoA like this compound typically involves the activation of the corresponding free fatty acid by an acyl-CoA synthetase in an ATP-dependent manner.

Synthesis_Workflow FFA 11-methylnonadecanoic Acid ACSL Acyl-CoA Synthetase FFA->ACSL Product This compound ACSL->Product AMP_PPi AMP + PPi ACSL->AMP_PPi ATP ATP ATP->ACSL CoA Coenzyme A CoA->ACSL

Caption: General enzymatic synthesis of this compound.

Metabolism of Branched-Chain Fatty Acids

Branched-chain fatty acids undergo metabolism through pathways that can differ from the straight-chain fatty acid β-oxidation. The position of the methyl group is a key determinant of the metabolic route. For this compound, with the methyl group on an odd-numbered carbon, it would likely undergo initial rounds of β-oxidation until the methyl branch is near the carboxyl end, at which point specialized enzymes are required for its further breakdown. The final products would likely include propionyl-CoA and acetyl-CoA.

Metabolism_Pathway Start This compound BetaOx β-oxidation cycles (n) Start->BetaOx Intermediate Branched-chain acyl-CoA intermediate BetaOx->Intermediate SpecializedEnzymes Specialized Enzymes (e.g., carboxylase, mutase) Intermediate->SpecializedEnzymes PropionylCoA Propionyl-CoA SpecializedEnzymes->PropionylCoA AcetylCoA Acetyl-CoA SpecializedEnzymes->AcetylCoA TCA TCA Cycle PropionylCoA->TCA AcetylCoA->TCA

Caption: Postulated metabolic fate of this compound.

Experimental Protocols

Due to the lack of specific literature for this compound, the following are generalized protocols that can be adapted for its study.

Protocol for Enzymatic Synthesis of a Long-Chain Acyl-CoA

This protocol describes a general method for the synthesis of long-chain acyl-CoAs using an acyl-CoA synthetase.

Materials:

  • 11-methylnonadecanoic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • Triton X-100

  • MgCl2

  • Tris-HCl buffer (pH 8.0)

  • Acyl-CoA synthetase (from Pseudomonas sp. or other suitable source)

  • Bovine serum albumin (BSA), fatty acid-free

  • Dowex 1x8 resin (Cl- form)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and Triton X-100.

  • Add a solution of 11-methylnonadecanoic acid (dissolved in a small amount of ethanol (B145695) or complexed to BSA).

  • Add Coenzyme A to the reaction mixture.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by following the disappearance of free CoA using Ellman's reagent (DTNB) or by HPLC analysis.

  • Purify the synthesized this compound using a Dowex column or by solid-phase extraction.

  • Lyophilize the purified product for storage.

Protocol for Assessing Thioester Stability

This protocol uses Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to monitor the hydrolysis of the thioester bond by measuring the appearance of free coenzyme A.

Materials:

  • Purified this compound

  • DTNB solution (in a suitable buffer)

  • Buffers of varying pH (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, carbonate for alkaline)

  • Spectrophotometer

Procedure:

  • Prepare solutions of this compound in buffers of different pH values.

  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • At various time points, take an aliquot of each solution and add it to a cuvette containing the DTNB solution.

  • Immediately measure the absorbance at 412 nm. The increase in absorbance corresponds to the formation of the yellow 2-nitro-5-thiobenzoate (TNB) anion as DTNB reacts with the free sulfhydryl group of coenzyme A.

  • Calculate the concentration of free CoA using the molar extinction coefficient of TNB (14,150 M-1cm-1).

  • Plot the concentration of hydrolyzed acyl-CoA over time to determine the rate of hydrolysis at different pH values.

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_reaction Reaction with DTNB cluster_measurement Measurement AcylCoA_sol This compound in buffer (varied pH) Incubate Incubate at controlled temperature AcylCoA_sol->Incubate Aliquots Take aliquots at time points Incubate->Aliquots DTNB_reaction React with DTNB Aliquots->DTNB_reaction Spectro Measure Absorbance at 412 nm DTNB_reaction->Spectro

Caption: Workflow for the thioester stability assay using DTNB.

Conclusion

While specific data for this compound remains elusive in the current body of scientific literature, a robust understanding of its chemical properties and stability can be inferred from the well-established principles governing long-chain and branched-chain fatty acyl-CoAs. This guide provides a foundational framework for researchers, scientists, and drug development professionals interested in this molecule. It is anticipated that as research into lipidomics and metabolomics expands, more specific information on molecules such as this compound will become available. The experimental protocols provided herein offer a starting point for the synthesis and characterization of this and other novel acyl-CoA molecules.

An In-Depth Technical Guide to the Synthesis and Purification of 11-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 11-methylnonadecanoyl-CoA, a long-chain branched fatty acyl-coenzyme A thioester. Due to the absence of a direct, published protocol for this specific molecule, this guide outlines a robust and scientifically sound pathway based on established methodologies for the synthesis of analogous branched-chain fatty acids and their subsequent enzymatic conversion to coenzyme A esters. The protocols detailed herein are intended to serve as a foundational methodology for researchers requiring this molecule for metabolic studies, as a standard for analytical assays, or as a building block in drug development.

Synthesis of the Precursor: 11-Methylnonadecanoic Acid

The initial and crucial step is the chemical synthesis of the precursor fatty acid, 11-methylnonadecanoic acid, which is not readily commercially available. A plausible and effective method for its synthesis is the Grignard coupling reaction, which allows for the precise introduction of the methyl branch at the desired position.

Experimental Protocol: Synthesis of 11-Methylnonadecanoic Acid via Grignard Coupling

This synthesis involves the coupling of a Grignard reagent derived from 2-bromodecane (B1670051) with a protected ω-halo fatty acid, followed by deprotection and oxidation.

Materials:

  • 2-Bromodecane

  • Magnesium turnings

  • Dry diethyl ether or tetrahydrofuran (B95107) (THF)

  • 10-Bromodecanoic acid

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Copper(I) cyanide (CuCN) or Dilithium tetrachlorocuprate(II) (Li₂CuCl₄)

  • Chromium trioxide (CrO₃)

  • Sulfuric acid (H₂SO₄)

  • Jones reagent (prepared from CrO₃, H₂SO₄, and acetone)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of the Carboxylic Acid: The carboxylic acid of 10-bromodecanoic acid is first protected as a silyl (B83357) ester to prevent it from reacting with the Grignard reagent.

    • Dissolve 10-bromodecanoic acid in dry dichloromethane (B109758) (DCM).

    • Add imidazole (1.2 equivalents) and TBDMSCl (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the protected 10-bromo-tert-butyldimethylsilyloxydecanoate.

  • Formation of the Grignard Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2-bromodecane in dry diethyl ether or THF to the magnesium turnings.

    • If the reaction does not start, gentle heating may be applied.

    • Once the reaction is initiated, add the remaining 2-bromodecane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (decyl-2-magnesium bromide).

  • Grignard Coupling Reaction:

    • Cool the Grignard reagent to -10 °C.

    • In a separate flask, dissolve the protected 10-bromo-tert-butyldimethylsilyloxydecanoate in dry THF and cool to -10 °C.

    • Add a catalytic amount of CuCN or Li₂CuCl₄ to the protected fatty acid solution.

    • Slowly add the Grignard reagent to the protected fatty acid solution via a cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with diethyl ether, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection and Oxidation:

    • The crude product from the coupling reaction is a protected long-chain alcohol. This intermediate is then deprotected and oxidized to the carboxylic acid.

    • Dissolve the crude product in a mixture of acetone (B3395972) and water.

    • Cool the solution in an ice bath and add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction for 2-4 hours at room temperature.

    • Quench the reaction with isopropanol.

    • Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

  • Purification of 11-Methylnonadecanoic Acid:

    • The crude 11-methylnonadecanoic acid is purified by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield pure 11-methylnonadecanoic acid as a waxy solid.

Expected Yield and Characterization:

The overall yield for this multi-step synthesis is expected to be in the range of 30-50%. The final product should be characterized by:

  • ¹H NMR (CDCl₃): A triplet around 0.88 ppm corresponding to the two terminal methyl groups, a multiplet around 1.25 ppm for the methylene (B1212753) protons, a triplet at approximately 2.35 ppm for the α-methylene protons adjacent to the carboxyl group, and a multiplet for the methine proton at the branch point.

  • ¹³C NMR (CDCl₃): A peak around 180 ppm for the carboxylic carbon, and characteristic signals for the methyl branch and the surrounding methylene carbons.

  • Mass Spectrometry (GC-MS of the methyl ester): The methyl ester derivative will show a molecular ion peak corresponding to its mass and a characteristic fragmentation pattern.

Enzymatic Synthesis of this compound

The conversion of the free fatty acid to its coenzyme A thioester is most efficiently and specifically achieved through an enzymatic reaction catalyzed by a long-chain acyl-CoA synthetase (LACS).[1][2]

Experimental Protocol: Enzymatic Acylation

Materials:

  • 11-Methylnonadecanoic acid

  • Coenzyme A, lithium salt (CoA-SH)

  • Adenosine 5'-triphosphate, disodium (B8443419) salt (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Triton X-100

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • Long-chain acyl-CoA synthetase (from Pseudomonas sp. or a recombinant source)

Reaction Mixture:

ComponentFinal Concentration
Tris-HCl (pH 7.5)100 mM
ATP10 mM
MgCl₂10 mM
KCl50 mM
DTT2 mM
CoA-SH1 mM
11-Methylnonadecanoic acid0.5 mM
Triton X-1000.1% (w/v)
Acyl-CoA Synthetase1-5 units/mL

Procedure:

  • Preparation of the Fatty Acid Substrate: Dissolve 11-methylnonadecanoic acid in a small amount of ethanol (B145695) or Triton X-100 before adding it to the reaction mixture to ensure its solubility.

  • Reaction Incubation:

    • Combine all reaction components except the enzyme in a microcentrifuge tube.

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the reaction by adding the acyl-CoA synthetase.

    • Incubate the reaction at 37 °C for 1-2 hours. The progress of the reaction can be monitored by observing the decrease of free CoA-SH using Ellman's reagent (DTNB).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold 2M perchloric acid or by flash-freezing in liquid nitrogen.

Purification of this compound

The product, this compound, needs to be purified from the reaction mixture to remove unreacted substrates, enzyme, and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purification.

Experimental Protocol: RP-HPLC Purification

Instrumentation and Column:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phases:

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

Gradient Elution Program:

Time (min)% Mobile Phase B
020
3080
3580
4020
4520

Procedure:

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Separation:

    • Equilibrate the column with 20% Mobile Phase B.

    • Inject the prepared sample onto the column.

    • Run the gradient elution program as described in the table above.

    • Monitor the elution profile at 260 nm (the absorbance maximum of the adenine (B156593) moiety of CoA).

  • Fraction Collection: Collect the peak corresponding to this compound. The retention time will be longer than that of free CoA and ATP.

  • Desalting and Lyophilization: The collected fraction can be desalted using a C18 solid-phase extraction (SPE) cartridge and then lyophilized to obtain the purified this compound as a white powder.

Expected Purity:

The purity of the final product should be >95% as determined by analytical HPLC.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using mass spectrometry and NMR spectroscopy.

Mass Spectrometry
  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

  • Expected Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z corresponding to the molecular weight of this compound.

  • Tandem MS (MS/MS): Fragmentation of the parent ion will yield characteristic product ions, including a prominent ion corresponding to the loss of the acyl chain, and fragments of the CoA moiety.

NMR Spectroscopy
  • ¹H NMR (D₂O):

    • Signals corresponding to the protons of the coenzyme A moiety will be present (adenine, ribose, and pantothenate protons).

    • A triplet around 0.8 ppm for the two terminal methyl groups of the acyl chain.

    • A broad multiplet around 1.2 ppm for the methylene protons of the acyl chain.

    • A triplet around 2.7 ppm for the methylene protons adjacent to the thioester linkage.

  • ¹³C NMR (D₂O):

    • A peak around 200 ppm for the thioester carbonyl carbon.

    • Characteristic signals for the carbons of the coenzyme A moiety.

    • Signals for the carbons of the 11-methylnonadecanoyl chain, including the methyl branch.

Summary of Quantitative Data

ParameterSynthesis of 11-Methylnonadecanoic AcidEnzymatic Synthesis of this compoundPurification of this compound
Method Grignard CouplingEnzymatic AcylationRP-HPLC
Typical Yield 30-50% (overall)>80% (conversion)>70% (recovery)
Purity >98% (after chromatography)->95% (by HPLC)

Visualizations

Synthesis and Acylation Workflow

Synthesis_Workflow cluster_synthesis Chemical Synthesis of Precursor cluster_acylation Enzymatic Acylation 2_Bromodecane 2-Bromodecane 10_Bromodecanoic_acid 10-Bromodecanoic Acid Protection Carboxylic Acid Protection 10_Bromodecanoic_acid->Protection Grignard_Formation Grignard Reagent Formation Coupling Grignard Coupling Grignard_Formation->Coupling Protection->Coupling Deprotection_Oxidation Deprotection & Oxidation Coupling->Deprotection_Oxidation Precursor_FA 11-Methylnonadecanoic Acid Deprotection_Oxidation->Precursor_FA Enzymatic_Reaction Acyl-CoA Synthetase Precursor_FA->Enzymatic_Reaction CoA Coenzyme A CoA->Enzymatic_Reaction ATP ATP ATP->Enzymatic_Reaction Final_Product This compound Enzymatic_Reaction->Final_Product

Caption: Workflow for the synthesis of this compound.

Purification and Characterization Workflow

Purification_Characterization_Workflow Purification RP-HPLC Purification Purified_Product Purified this compound Purification->Purified_Product Characterization Characterization Purified_Product->Characterization MS Mass Spectrometry (ESI-MS) Characterization->MS NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR

Caption: Workflow for the purification and characterization of this compound.

References

The Biological Role of Branched-Chain Acyl-CoAs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters, derived from the catabolism of branched-chain amino acids (BCAAs), are critical metabolic intermediates. Far from being simple byproducts of amino acid breakdown, these molecules are increasingly recognized as key players in cellular signaling, energy homeostasis, and the pathogenesis of metabolic diseases. This technical guide provides a comprehensive overview of the biological roles of the primary BC-acyl-CoAs—isovaleryl-CoA, isobutyryl-CoA, and α-methylbutyryl-CoA—originating from leucine (B10760876), valine, and isoleucine, respectively. It delves into their metabolic pathways, their influence on cellular processes, and their implications in conditions such as insulin (B600854) resistance, obesity, and cancer. This document also furnishes detailed experimental protocols for their quantification and visualization tools for key pathways, aiming to equip researchers with the foundational knowledge and practical methodologies to investigate these pivotal molecules.

Core Biological Roles of Branched-Chain Acyl-CoAs

The journey of branched-chain acyl-CoAs begins with the catabolism of the essential amino acids leucine, isoleucine, and valine. This process is initiated in peripheral tissues, primarily skeletal muscle, by the action of branched-chain aminotransferases (BCATs), which convert BCAAs to their respective branched-chain α-keto acids (BCKAs).[1][2] These BCKAs are then transported to the liver and other tissues for irreversible oxidative decarboxylation by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, yielding the corresponding branched-chain acyl-CoAs.[1]

The metabolic fates of these BC-acyl-CoAs are distinct and have significant implications for cellular metabolism:

  • Isovaleryl-CoA (from Leucine): This ketogenic acyl-CoA is further metabolized to acetyl-CoA and acetoacetate, contributing to the cellular pools of these key energy substrates.[3]

  • Isobutyryl-CoA (from Valine): This glucogenic acyl-CoA is converted to propionyl-CoA and subsequently to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[4]

  • α-Methylbutyryl-CoA (from Isoleucine): Possessing both ketogenic and glucogenic properties, this acyl-CoA is metabolized to both acetyl-CoA and propionyl-CoA.[4]

Beyond their fundamental roles in energy metabolism, emerging evidence highlights the involvement of BC-acyl-CoAs and their parent BCAAs in a variety of signaling pathways. Notably, leucine and its metabolites are potent activators of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[3][5] Dysregulation of BCAA catabolism and the subsequent accumulation of BC-acyl-CoAs and related intermediates have been strongly implicated in the development of insulin resistance, type 2 diabetes, and obesity.[3][5][6] In these conditions, impaired BCKDH activity leads to the buildup of BCAAs and BCKAs, which can interfere with insulin signaling pathways.[3][5] Furthermore, altered BCAA metabolism and BC-acyl-CoA profiles are increasingly being investigated in the context of cancer and neurodegenerative diseases like Alzheimer's.[7][8]

Quantitative Data on Branched-Chain Acyl-CoA Levels

The precise quantification of branched-chain acyl-CoA levels in various tissues is crucial for understanding their physiological and pathological roles. However, comprehensive and standardized quantitative data remains a developing area of research. The tables below summarize available data from rodent models, highlighting the tissue-specific nature of BC-acyl-CoA metabolism and its alteration in disease states. It is important to note that absolute concentrations can vary significantly based on the analytical methodology, species, and physiological state.

Table 1: Acyl-CoA Concentrations in Rodent Liver

Acyl-CoA SpeciesConditionConcentration (nmol/g wet weight)Reference
Isovaleryl-CoAWild-type miceData not consistently reported
Isobutyryl-CoAWild-type miceData not consistently reported
α-Methylbutyryl-CoAWild-type miceData not consistently reported
Total Long-Chain Acyl-CoAsRat, fed~23[9]
Total Long-Chain Acyl-CoAsRat, high-fat dietIncreased[10]

Table 2: Acyl-CoA Concentrations in Rodent Muscle

Acyl-CoA SpeciesConditionConcentration (nmol/g wet weight)Reference
Isovaleryl-CoAWild-type miceData not consistently reported
Isobutyryl-CoAWild-type miceData not consistently reported
α-Methylbutyryl-CoAWild-type miceData not consistently reported
Total Long-Chain Acyl-CoAsRat, fed4.4 ± 0.4[11]
Total Long-Chain Acyl-CoAsRat, fasted (18h)Increased[12]
Total Long-Chain Acyl-CoAsRat, high-fat dietIncreased[11]

Table 3: Acyl-CoA Concentrations in Rodent Adipose Tissue

Acyl-CoA SpeciesConditionConcentration (nmol/g wet weight)Reference
Isovaleryl-CoAWild-type miceData not consistently reported
Isobutyryl-CoAWild-type miceData not consistently reported
α-Methylbutyryl-CoAWild-type miceData not consistently reported
Total Long-Chain Acyl-CoAsRat, fed0.4 - 0.9[12]

Note: The lack of consistently reported, specific quantitative data for individual branched-chain acyl-CoAs across various tissues and conditions is a current limitation in the field. The data presented for "Total Long-Chain Acyl-CoAs" provides a general context for acyl-CoA levels.

Experimental Protocols

Accurate measurement of branched-chain acyl-CoAs is technically challenging due to their low abundance and chemical lability. The following protocols provide a detailed methodology for the extraction and quantification of acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and sensitive technique.

Protocol 1: Tissue Extraction of Acyl-CoAs

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from tissue samples.[13][14][15][16]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Ice-cold 2-propanol

  • Ice-cold Acetonitrile (B52724) (ACN)

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4) solution

  • Internal standards (e.g., stable isotope-labeled acyl-CoA mixture)

  • Centrifuge capable of 4°C and high-speed centrifugation

Procedure:

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue in a pre-chilled glass homogenizer. Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard mixture. Homogenize thoroughly on ice.

  • Solvent Addition: Add 1 mL of ice-cold 2-propanol to the homogenate and homogenize again.

  • Extraction: Transfer the homogenate to a polypropylene (B1209903) tube. Add 2 mL of ice-cold acetonitrile and 0.125 mL of saturated (NH4)2SO4. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the mixture at 1,900 x g for 5 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper organic phase containing the acyl-CoAs into a new tube.

  • Re-extraction (Optional but Recommended): Add another 2 mL of acetonitrile to the remaining pellet, vortex, and centrifuge again. Combine the second supernatant with the first.

  • Drying: Evaporate the combined supernatant to dryness under a stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100-200 µL of 50% methanol (B129727) in water).

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

For cleaner samples and reduced matrix effects in LC-MS/MS analysis, an SPE step is highly recommended.[12][14][17]

Materials:

  • Weak anion exchange (WAX) SPE cartridges

  • Methanol

  • Deionized water

  • 2% Formic acid in water

  • 2% Ammonium hydroxide (B78521) in methanol

  • 5% Ammonium hydroxide in methanol

  • Reconstituted acyl-CoA extract from Protocol 1

Procedure:

  • Column Conditioning: Condition the WAX SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.

  • Sample Loading: Load the reconstituted acyl-CoA extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 2% formic acid in water, followed by 3 mL of methanol to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the cartridge with 2 mL of 2% ammonium hydroxide in methanol, followed by 2 mL of 5% ammonium hydroxide in methanol. Collect the eluate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas and reconstitute in the final LC-MS/MS analysis solvent.

Protocol 3: LC-MS/MS Analysis of Short-Chain Acyl-CoAs

This is a general workflow for the analysis of short-chain acyl-CoA extracts. Specific parameters will need to be optimized for the instrument used.[17][18][19]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient: A typical gradient starts at a low percentage of B (e.g., 2%), ramps up to a high percentage (e.g., 98%) to elute the more hydrophobic species, holds for a few minutes, and then returns to the initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each branched-chain acyl-CoA and internal standard need to be determined by direct infusion of standards. A common product ion for all acyl-CoAs corresponds to the adenosine (B11128) diphosphate (B83284) moiety (m/z 428.1).

  • Collision Energy and other source parameters: Optimize for each analyte to achieve maximum sensitivity.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to branched-chain acyl-CoAs.

BCAA Catabolism Pathway

BCAA_Catabolism cluster_BCAAs Branched-Chain Amino Acids cluster_BCKAs Branched-Chain α-Keto Acids cluster_AcylCoAs Branched-Chain Acyl-CoAs cluster_Metabolites Metabolic Fates Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH MethylbutyrylCoA α-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate MethylbutyrylCoA->AcetylCoA PropionylCoA Propionyl-CoA MethylbutyrylCoA->PropionylCoA IsobutyrylCoA->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA

BCAA catabolism pathway to BC-acyl-CoAs and their metabolic fates.

Experimental Workflow for Acyl-CoA Profiling

AcylCoA_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Output Output Tissue Tissue Sample (~50-100 mg) Homogenization Homogenization (in buffer with internal standards) Tissue->Homogenization Extraction Solvent Extraction (2-propanol/ACN) Homogenization->Extraction SPE Solid-Phase Extraction (WAX column) Extraction->SPE LCMS LC-MS/MS Analysis (C18 column, MRM mode) SPE->LCMS Data Data Acquisition & Quantification LCMS->Data Results Acyl-CoA Concentrations Data->Results

A generalized experimental workflow for acyl-CoA profiling.

Logical Relationship: Elevated BCAAs and Insulin Resistance

BCAA_Insulin_Resistance HighBCAA Elevated Plasma BCAAs (e.g., from high protein diet, obesity) ImpairedBCKDH Impaired BCKDH Activity HighBCAA->ImpairedBCKDH Accumulation Accumulation of BCAAs, BCKAs, and Branched-Chain Acyl-CoAs ImpairedBCKDH->Accumulation mTORC1 Chronic mTORC1 Activation Accumulation->mTORC1 InsulinSignaling Inhibition of Insulin Signaling (e.g., IRS-1 phosphorylation) Accumulation->InsulinSignaling mTORC1->InsulinSignaling InsulinResistance Insulin Resistance InsulinSignaling->InsulinResistance

Logical flow from elevated BCAAs to insulin resistance.

Conclusion

Branched-chain acyl-CoAs are at the crossroads of amino acid metabolism, energy homeostasis, and cellular signaling. Their roles extend far beyond being simple catabolic intermediates, with profound implications for metabolic health and disease. While significant progress has been made in understanding their qualitative roles and in developing analytical methods for their detection, a comprehensive quantitative understanding of their tissue-specific concentrations in health and disease remains an important frontier. This technical guide provides a solid foundation for researchers to delve into the complex world of branched-chain acyl-CoAs, offering both the theoretical background and the practical tools necessary for future investigations that will undoubtedly shed more light on these fascinating molecules.

References

An In-depth Technical Guide to the Potential Metabolic Pathways of 11-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

11-methylnonadecanoyl-CoA is a C20 methyl-branched chain fatty acyl-CoA. While direct experimental evidence for its metabolism is not extensively documented in scientific literature, its structural characteristics allow for the formulation of several potential metabolic pathways based on established principles of fatty acid oxidation. This technical guide outlines the most probable catabolic routes for this compound, including direct β-oxidation, and alternative pathways such as α-oxidation and ω-oxidation, which are employed for structurally complex or unusual fatty acids. This document provides a detailed overview of the enzymatic steps, subcellular locations, and regulatory considerations for each potential pathway. Furthermore, it includes adaptable experimental protocols for researchers seeking to investigate the metabolism of this and similar molecules, supported by workflow diagrams and structured data tables for clarity and comparative analysis.

Introduction: The Challenge of Branched-Chain Fatty Acid Metabolism

Fatty acids are a critical energy source, catabolized primarily through the β-oxidation spiral in the mitochondria and peroxisomes. While the metabolism of straight-chain fatty acids is well-understood, the presence of methyl groups along the acyl chain, as seen in this compound, can present metabolic challenges. Methyl branches can sterically hinder the enzymes of β-oxidation, necessitating alternative catabolic strategies.

The position of the methyl group is a key determinant of the metabolic route. A branch at the β-carbon (C3), as in the case of phytanic acid, directly blocks β-oxidation and mandates an initial α-oxidation step.[1][2] this compound, with its methyl group on the 11th carbon, does not possess a β-methyl branch. Therefore, it may be a substrate for a modified β-oxidation pathway, or alternatively, be routed through other oxidative systems if the standard pathway is inefficient. This guide will explore these possibilities.

Potential Metabolic Pathways for this compound

Based on its structure, this compound could theoretically be metabolized by three distinct pathways.

Pathway 1: Direct Mitochondrial and Peroxisomal β-Oxidation

The methyl group at the C11 position is distant from the carboxyl-CoA end where β-oxidation is initiated. Therefore, the initial cycles of β-oxidation are likely to proceed normally. As a C20 fatty acyl-CoA, its initial breakdown would begin in the peroxisomes.[3]

Peroxisomal β-Oxidation:

  • Dehydrogenation: Acyl-CoA oxidase introduces a double bond between C2 and C3.

  • Hydration: A multifunctional enzyme (MFE) hydrates the double bond.

  • Dehydrogenation: MFE oxidizes the hydroxyl group to a ketone.

  • Thiolysis: A peroxisomal thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened (C18) acyl-CoA.

This process would repeat. Upon reaching the C11 methyl branch, the substrate would be 3-methylundecanoyl-CoA. The presence of the methyl group at the β-position (C3) of this intermediate would halt further β-oxidation. At this point, the molecule would require an alternative pathway, such as α-oxidation, to be further metabolized.

Mitochondrial β-Oxidation: The chain-shortened acyl-CoAs (e.g., C18, C16, etc.) generated in the peroxisome are shuttled to the mitochondria via carnitine esters for complete oxidation to acetyl-CoA.[4]

Beta_Oxidation_Pathway cluster_Peroxisome Peroxisome cluster_Mitochondria Mitochondria Start This compound (C20:1-CoA) P_BetaOx β-Oxidation Cycles (x4) Start->P_BetaOx Acyl-CoA Oxidase, Multifunctional Enzyme, Thiolase Intermediate1 3-methylundecanoyl-CoA (C12:1-CoA) P_BetaOx->Intermediate1 4 Acetyl-CoA released Mito_Input Chain-shortened Acyl-CoA (from Peroxisome) P_BetaOx->Mito_Input Carnitine Shuttle Block β-Oxidation Blocked (β-methyl branch) Intermediate1->Block Alpha_Oxidation_Pathway Alpha_Oxidation_Pathway Block->Alpha_Oxidation_Pathway Requires α-Oxidation M_BetaOx Mitochondrial β-Oxidation Mito_Input->M_BetaOx TCA TCA Cycle M_BetaOx->TCA Acetyl-CoA

Figure 1. Proposed initial β-oxidation pathway for this compound.

Pathway 2: Peroxisomal α-Oxidation

α-Oxidation is the primary catabolic route for fatty acids with a β-methyl branch, like phytanic acid. If β-oxidation of this compound is stalled once the chain is shortened to 3-methylundecanoyl-CoA, this intermediate would then enter the α-oxidation pathway. This process removes a single carbon atom from the carboxyl end.

Key Enzymatic Steps:

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH), an Fe²⁺ and 2-oxoglutarate-dependent oxygenase, hydroxylates the α-carbon (C2) to form 2-hydroxy-3-methylundecanoyl-CoA.[5][6]

  • Cleavage: 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate-dependent enzyme, cleaves the C1-C2 bond, yielding formyl-CoA (which degrades to CO₂) and 2-methyldecanal (B1664147).[1]

  • Oxidation: An aldehyde dehydrogenase oxidizes 2-methyldecanal to 2-methyldecanoic acid.

  • Activation & β-Oxidation: The resulting 2-methyldecanoic acid is activated to its CoA ester. The methyl group is now at the α-position, which allows β-oxidation to proceed, yielding propionyl-CoA and acetyl-CoA in subsequent cycles.[4]

Alpha_Oxidation_Pathway cluster_AlphaOx Peroxisomal α-Oxidation Input 3-methylundecanoyl-CoA (from β-Oxidation stall) Step1 2-hydroxy-3-methylundecanoyl-CoA Input->Step1 PHYH Step2 2-methyldecanal + Formyl-CoA (-> CO2) Step1->Step2 HACL1 Step3 2-methyldecanoic Acid Step2->Step3 Aldehyde Dehydrogenase Step4 2-methyldecanoyl-CoA Step3->Step4 Acyl-CoA Synthetase Output Substrate for β-Oxidation (yields Propionyl-CoA & Acetyl-CoA) Step4->Output

Figure 2. α-Oxidation pathway for the stalled β-oxidation intermediate.

Pathway 3: ω-Oxidation

ω-Oxidation serves as a minor, alternative pathway that occurs in the endoplasmic reticulum. It becomes more significant when β-oxidation is impaired.[7][8] This pathway involves the oxidation of the terminal methyl group (ω-carbon), which for this compound would be the C19 carbon (as the acyl chain is C19, not counting the CoA).

Key Enzymatic Steps:

  • Hydroxylation: A cytochrome P450 enzyme (from the CYP4 family) hydroxylates the ω-carbon to form 11-methyl-19-hydroxynonadecanoyl-CoA.[8]

  • Oxidation to Aldehyde: Alcohol dehydrogenase oxidizes the terminal hydroxyl group to an aldehyde.

  • Oxidation to Carboxylic Acid: Aldehyde dehydrogenase oxidizes the terminal aldehyde to a carboxyl group, forming a dicarboxylic acid: 11-methylnonadecanedioyl-CoA.

The resulting dicarboxylic acid can then be activated at the new carboxyl end and undergo β-oxidation from both ends of the molecule, typically starting in the peroxisomes.[7]

Omega_Oxidation_Pathway cluster_OmegaOx ω-Oxidation (Endoplasmic Reticulum) Input This compound Step1 11-methyl-19-hydroxynonadecanoyl-CoA Input->Step1 Cytochrome P450 (CYP4 family) Step2 11-methyl-19-oxononadecanoyl-CoA Step1->Step2 Alcohol Dehydrogenase Step3 11-methylnonadecanedioyl-CoA (Dicarboxylic Acid) Step2->Step3 Aldehyde Dehydrogenase Output Substrate for β-Oxidation (from both ends) Step3->Output

Figure 3. ω-Oxidation as an alternative metabolic pathway.

Summary of Potential Pathways

The metabolic fate of this compound is likely a combination of these pathways, dictated by substrate affinity, enzyme expression levels, and the metabolic state of the cell.

Pathway Characteristic β-Oxidation (Initial) α-Oxidation (Secondary) ω-Oxidation (Alternative)
Primary Site Peroxisome, then MitochondriaPeroxisomeEndoplasmic Reticulum
Function Primary energy generationRemoves blocking methyl groupsSalvage/alternative pathway
Initial Substrate This compound3-methyl-branched acyl-CoAThis compound
Key Initial Enzyme Acyl-CoA Oxidase (Peroxisome)Phytanoyl-CoA Hydroxylase (PHYH)Cytochrome P450 (CYP4 family)
Primary Product(s) Acetyl-CoA, chain-shortened acyl-CoA(n-1) Acyl-CoA, CO₂Dicarboxylic Acyl-CoA
Metabolic Trigger Standard fatty acid catabolismSteric hindrance at β-carbonImpaired β-oxidation

Experimental Protocols to Investigate Metabolism

Investigating the actual metabolic fate of this compound requires a multi-step experimental approach. The following protocols, adapted from methodologies used for other branched-chain fatty acids, provide a framework for such studies.

Protocol 1: In Vitro Metabolism Using Cultured Cells

This protocol uses cultured human fibroblasts or hepatocytes to trace the metabolism of a labeled form of 11-methylnonadecanoic acid.[3][7]

Objective: To identify metabolic intermediates and end-products.

Methodology:

  • Cell Culture: Culture human skin fibroblasts (or a relevant cell line like HepG2) to near confluency.

  • Substrate Preparation: Synthesize a stable-isotope labeled version of 11-methylnonadecanoic acid (e.g., with ¹³C or ²H).

  • Incubation: Incubate the cultured cells with the labeled fatty acid for various time points (e.g., 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • Wash cells with PBS to remove excess substrate.

    • Lyse the cells and extract lipids and aqueous metabolites using a two-phase solvent system (e.g., chloroform/methanol/water).

  • Analysis by Mass Spectrometry:

    • Derivatize the fatty acids in the lipid fraction to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs and aqueous metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]

    • Identify labeled intermediates (e.g., chain-shortened methyl-branched fatty acids, dicarboxylic acids) by their specific mass-to-charge ratios.

Protocol_1_Workflow A 1. Culture Fibroblasts or Hepatocytes B 2. Incubate with Labeled 11-methylnonadecanoic Acid A->B C 3. Harvest Cells & Lyse B->C D 4. Two-Phase Metabolite Extraction C->D E 5. Derivatize Fatty Acids (e.g., to FAMEs) D->E F 6. Analyze by LC-MS/MS or GC-MS E->F G 7. Identify Labeled Metabolic Intermediates F->G Protocol_2_Workflow cluster_Fractions Purified Organelles A 1. Homogenize Liver Tissue B 2. Differential Centrifugation A->B C 3. Density Gradient Centrifugation (e.g., OptiPrep™) B->C Mito Mitochondria C->Mito Pero Peroxisomes C->Pero Micro Microsomes (ER) C->Micro D 4. Incubate with Radiolabeled [1-¹⁴C]-11-methylnonadecanoyl-CoA Mito->D Pero->D Micro->D E 5. Measure Oxidation Rate (e.g., ¹⁴CO₂ production) D->E F 6. Determine Primary Site of Metabolism E->F

References

Characterization of Novel Long-Chain Fatty Acyl-CoAs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the characterization of novel long-chain fatty acyl-CoAs (LCFA-CoAs). These pivotal molecules stand at the crossroads of lipid metabolism and cellular signaling, playing crucial roles in a myriad of physiological and pathological processes. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key pathways to empower researchers in their exploration of these multifaceted molecules.

Introduction to Long-Chain Fatty Acyl-CoAs

Long-chain fatty acyl-CoAs are activated forms of long-chain fatty acids, primed for a variety of metabolic fates, including β-oxidation for energy production and biosynthesis of complex lipids such as triglycerides and phospholipids. Beyond their metabolic functions, LCFA-CoAs have emerged as critical signaling molecules that modulate a range of cellular processes, including gene expression, enzyme activity, and protein trafficking. The intracellular concentrations of these molecules are tightly regulated by a trio of key protein families:

  • Acyl-CoA Synthetases (ACSLs): These enzymes catalyze the ATP-dependent esterification of fatty acids to coenzyme A, committing them to intracellular metabolism. Mammals express several ACSL isoforms with distinct tissue expression patterns and substrate specificities.

  • Acyl-CoA Binding Proteins (ACBPs): These proteins bind to LCFA-CoAs with high affinity, facilitating their intracellular transport, protecting them from hydrolysis, and modulating their availability for metabolic and signaling functions.

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs to free fatty acids and Coenzyme A, thereby regulating the size and composition of the intracellular acyl-CoA pool.

The intricate interplay between these protein families dictates the precise roles of individual LCFA-CoA species in health and disease, making them attractive targets for drug development.

Quantitative Analysis of Long-Chain Fatty Acyl-CoAs

Accurate quantification of intracellular LCFA-CoA pools is fundamental to understanding their physiological roles. The method of choice for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Table 1: Cellular Concentrations of Long-Chain Fatty Acyl-CoAs
Acyl-CoA SpeciesCell/Tissue TypeConcentration (nmol/g wet weight)Reference
Total Acyl-CoARat Liver83 ± 11
Total Acyl-CoAHamster Heart61 ± 9
Palmitoyl-CoA (C16:0)Liver CytosolIn the range of 2.6 µM
Arachidonic Acid (C20:4)Neuronal/Astrocytic EnvironmentCan rise to 50–200 µM upon stimulation

Note: Intracellular concentrations can vary significantly depending on cell type, metabolic state, and extracellular conditions.

Experimental Protocols

Quantification of Long-Chain Fatty Acyl-CoAs by LC-MS/MS

This protocol provides a robust method for the sensitive quantification of LCFA-CoAs in mammalian cell and tissue samples.

A. Sample Preparation:

  • Homogenization: Homogenize frozen tissue or cell pellets in a suitable buffer (e.g., 0.5% Triton-X 100 in 20 mM potassium phosphate, pH 7.4).

  • Extraction: Extract acyl-CoAs using a two-phase system of chloroform/methanol.

  • Solid-Phase Extraction (SPE): Further purify the acyl-CoA fraction using a C18 SPE cartridge to remove interfering lipids.

  • Internal Standards: Spike samples with odd-chain length fatty acyl-CoA internal standards (e.g., C17:0-CoA) prior to extraction for accurate quantification.

B. LC-MS/MS Analysis:

  • Chromatography: Separate LCFA-CoAs using a C18 reversed-phase column with a binary gradient. A typical mobile phase consists of:

  • Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • Detection: Use selected reaction monitoring (SRM) for quantification of specific LCFA-CoA species. A neutral loss scan of 507 Da is characteristic of the CoA moiety and can be used for profiling complex mixtures.

Acyl-CoA Synthetase (ACS) Activity Assay

This colorimetric assay provides a straightforward method for measuring ACS activity in cell lysates.

A. Principle:

The assay measures the formation of acyl-CoA, which is then used in a coupled enzymatic reaction to produce a colored product. In the presence of ATP and Mg2+, ACS catalyzes the formation of acyl-CoA from a fatty acid and coenzyme A. The resulting acyl-CoA is then oxidized by acyl-CoA oxidase (ACO), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by peroxidase to react with a chromogenic substrate (e.g., 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) or a combination of 4-aminoantipyrine (B1666024) (4-AAP) and N,N-dimethylaniline (TOOS)) to produce a colored product that can be measured spectrophotometrically.

B. Reagents:

  • Assay Buffer: 200 mM Tris-HCl, pH 8.1

  • 100 mM MgCl₂

  • 400 mM Sodium Acetate (or other fatty acid substrate)

  • 3.33 mM Coenzyme A

  • 100 mM ATP

  • 1.0 M Hydroxylamine-HCl, pH 7.5

  • Acidic FeCl₃ solution (2.5 g FeCl₃ in 100 mL 2.0 M HCl)

  • Acyl-CoA Oxidase

  • Peroxidase

  • Chromogenic substrate (e.g., AHMT or 4-AAP/TOOS)

C. Procedure:

  • Prepare a reaction mixture containing assay buffer, MgCl₂, fatty acid substrate, CoA, and ATP.

  • Add cell lysate to initiate the reaction.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the acidic FeCl₃ solution.

  • In a separate set of reactions for color development, incubate the reaction mixture with acyl-CoA oxidase, peroxidase, and the chromogenic substrate.

  • Measure the absorbance at the appropriate wavelength (e.g., 550 nm for the product of 4-AAP and TOOS).

  • Quantify ACS activity by comparing the absorbance to a standard curve generated with known concentrations of acyl-CoA.

Acyl-CoA Binding Protein (ACBP) Binding Affinity Assay

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the binding affinity of LCFA-CoAs to ACBPs.

A. Principle:

ITC measures the heat change that occurs upon the binding of a ligand (LCFA-CoA) to a macromolecule (ACBP). By titrating the ACBP solution with the LCFA-CoA, a binding isotherm can be generated, from which the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) can be determined.

B. Protocol Outline:

  • Protein and Ligand Preparation:

    • Express and purify recombinant ACBP.

    • Prepare a stock solution of the LCFA-CoA of interest.

    • Dialyze both the protein and ligand against the same buffer to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the ACBP solution into the sample cell of the ITC instrument.

    • Load the LCFA-CoA solution into the titration syringe.

    • Perform a series of injections of the LCFA-CoA into the ACBP solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Quantitative Data on Enzyme Kinetics and Binding Affinities

Table 2: Kinetic Parameters of Acyl-CoA Synthetases
EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
S. cerevisiae Faa1pOleate (C18:1)71.1158.2
Human ACSL6v1Oleic Acid (C18:1)Similar to ACSL6v2Similar to ACSL6v2
Human ACSL6v2Oleic Acid (C18:1)Similar to ACSL6v1Similar to ACSL6v1
Human ACSL6v1Linoleic Acid (C18:2)5-fold lower than ACSL6v2-
Human ACSL6v2Linoleic Acid (C18:2)5-fold higher than ACSL6v1-
Human ACSL6v1Docosahexaenoic Acid (DHA, C22:6)7-fold higher than ACSL6v26-fold lower than ACSL6v2
Human ACSL6v2Docosahexaenoic Acid (DHA, C22:6)7-fold lower than ACSL6v16-fold higher than ACSL6v1
Rat Brain MicrosomesArachidonic Acid (C20:4)-4-10 times higher than synaptic plasma membranes
Rat Brain Synaptic Plasma MembranesArachidonic Acid (C20:4)174-10 times lower than microsomes
Rat Brain Synaptic Plasma MembranesDocosahexaenoic Acid (DHA, C22:6)12-

Note: Kinetic parameters are highly dependent on the specific enzyme isoform, substrate, and assay conditions.

Table 3: Binding Affinities of Acyl-CoA Binding Proteins
ACBPLigandKdMethodReference
Yeast ACBPAcyl-CoA esters0.55 x 10⁻¹⁰ MMicrocalorimetry
Rat ACBPOleoyl-CoA0.014 µMIsothermal Titration Calorimetry
Rat ACBPDocosahexaenoyl-CoA0.016 µMIsothermal Titration Calorimetry
Recombinant A. oryzae Acbp1Palmitoyl-CoA35 nMMicroscale Thermophoresis
Recombinant A. oryzae Acbp1Stearoyl-CoA23 nMMicroscale Thermophoresis
Recombinant S. cerevisiae AcbpMyristoyl-CoA31 nMMicroscale Thermophoresis
Recombinant S. cerevisiae AcbpPalmitoyl-CoA51 nMMicroscale Thermophoresis
Arabidopsis AtACBP3Arachidonyl-CoA (C20:4)High AffinityIn vitro binding assay
Human HNF4αPalmitoyl-CoA2.6 µMSaturable binding assay

Note: ACBP exhibits a strong preference for long-chain acyl-CoA esters with chain lengths of 14-22 carbons.

Signaling Pathways and Regulatory Networks

LCFA-CoAs are integral components of complex signaling networks that regulate gene expression and cellular metabolism.

Regulation of Transcription by LCFA-CoAs

LCFA-CoAs can directly bind to and modulate the activity of nuclear receptors and other transcription factors.

  • Hepatocyte Nuclear Factor 4α (HNF4α): In mammals, LCFA-CoAs bind to HNF4α, a key regulator of liver-specific gene expression. This binding can influence the expression of genes involved in lipoprotein metabolism, such as apolipoproteins. Downstream targets of HNF4α include genes involved in fatty acid metabolism and transport.

  • Peroxisome Proliferator-Activated Receptors (PPARs): While there is some evidence suggesting LCFA-CoAs can modulate PPAR activity, their role as direct ligands is still under investigation.

  • Bacterial FadR: In E. coli, long-chain acyl-CoAs bind to the transcription factor FadR, leading to its dissociation from DNA and the subsequent derepression of genes involved in fatty acid degradation and transport.

LCFA_CoA_Transcription_Regulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCFA Long-Chain Fatty Acid LCFA_cyto LCFA LCFA->LCFA_cyto Transport LCFA_CoA LCFA-CoA LCFA_cyto->LCFA_CoA Activation ACSL ACSL ACSL->LCFA_CoA ACBP ACBP LCFA_CoA->ACBP Binding LCFA_CoA_nuc LCFA-CoA ACBP->LCFA_CoA_nuc Transport HNF4a HNF4α LCFA_CoA_nuc->HNF4a Binding & Modulation Target_Genes Target Genes (e.g., ApoA-I, ApoB, ApoC-III) HNF4a->Target_Genes Transcriptional Regulation

Caption: LCFA-CoA mediated transcriptional regulation via HNF4α.
The Fatty Acid Elongase Complex

The synthesis of very-long-chain fatty acids (VLCFAs) is carried out by the fatty acid elongase (FAE) complex located in the endoplasmic reticulum. This multi-protein complex sequentially adds two-carbon units to a growing acyl-CoA chain. The complex consists of four core enzymes:

  • 3-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction.

  • 3-ketoacyl-CoA reductase (KCR): Reduces the keto group.

  • 3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the intermediate.

  • trans-2,3-enoyl-CoA reductase (ECR): Reduces the double bond.

Protein-protein interactions within the FAE complex are crucial for its function and the efficient synthesis of VLCFAs.

Fatty_Acid_Elongase_Complex Protein-Protein Interactions within the FAE Complex LCFA_CoA_in Long-Chain Acyl-CoA (Cn) KCS KCS LCFA_CoA_in->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) KCS->Ketoacyl_CoA Condensation KCR KCR KCS->KCR Ketoacyl_CoA->KCR Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) KCR->Hydroxyacyl_CoA Reduction HCD HCD KCR->HCD Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) HCD->Enoyl_CoA Dehydration ECR ECR HCD->ECR Enoyl_CoA->ECR VLCFA_CoA_out Very-Long-Chain Acyl-CoA (Cn+2) ECR->VLCFA_CoA_out Reduction

Caption: The mammalian fatty acid elongase complex workflow.

Conclusion and Future Directions

The characterization of novel long-chain fatty acyl-CoAs is a rapidly evolving field with significant implications for understanding fundamental cellular processes and for the development of new therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers to delve into the complexities of LCFA-CoA metabolism and signaling. Future research should focus on elucidating the precise substrate specificities of the various ACSL and ACBP isoforms, mapping the comprehensive network of protein-protein interactions involving LCFA-CoAs, and developing more sophisticated tools for the real-time monitoring of these dynamic molecules within living cells. A deeper understanding of these multifaceted molecules will undoubtedly pave the way for innovative approaches to treating metabolic diseases, cancer, and neurological disorders.

Methodological & Application

Application Notes and Protocols for the Analysis of 11-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-methylnonadecanoyl-CoA is a long-chain branched acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in fatty acid metabolism, serving as activated intermediates in both anabolic and catabolic pathways. The presence of a methyl branch in the acyl chain, as in this compound, necessitates specialized metabolic pathways for its degradation, primarily through alpha- and beta-oxidation within peroxisomes.[1][2][3] The analysis of specific long-chain branched acyl-CoAs is crucial for understanding their roles in cellular signaling, energy metabolism, and the pathophysiology of various metabolic diseases.

This document provides detailed application notes and protocols for the analysis of this compound. Due to the current lack of a commercially available analytical standard, this guide includes a protocol for the custom synthesis of this compound, essential for method development, validation, and quantification.

Analytical Strategy Overview

The recommended analytical approach for the quantification of this compound in biological samples is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers the high sensitivity and specificity required for the detection and quantification of low-abundance lipid species in complex biological matrices. The general workflow involves:

  • Custom Synthesis of Analytical Standard: Preparation of this compound to be used as a reference standard for calibration and as a stable-isotope labeled internal standard for accurate quantification.

  • Sample Preparation: Extraction of long-chain acyl-CoAs from biological matrices (e.g., tissues, cells).

  • UPLC-MS/MS Analysis: Chromatographic separation and mass spectrometric detection of the target analyte.

  • Data Analysis: Quantification of this compound using a calibration curve and normalization to an internal standard.

Experimental Protocols

Protocol 1: Custom Synthesis of this compound Standard

Part A: Synthesis of 11-methylnonadecanoic acid (Hypothetical Route)

This protocol outlines a plausible synthetic route.

  • Step 1: Grignard Reagent Formation. React 1-bromodecane (B1670165) with magnesium turnings in anhydrous diethyl ether to form decylmagnesium bromide.

  • Step 2: Grignard Reaction. React the decylmagnesium bromide with 9-oxononanoic acid methyl ester. This will result in the formation of methyl 11-hydroxy-11-methylnonadecanoate.

  • Step 3: Dehydration. Dehydrate the tertiary alcohol using a mild acid catalyst (e.g., p-toluenesulfonic acid) to yield a mixture of unsaturated methyl esters.

  • Step 4: Hydrogenation. Hydrogenate the double bond using a palladium-on-carbon catalyst (Pd/C) under a hydrogen atmosphere to yield methyl 11-methylnonadecanoate.

  • Step 5: Saponification. Hydrolyze the methyl ester to the free fatty acid, 11-methylnonadecanoic acid, using a solution of potassium hydroxide (B78521) in methanol (B129727), followed by acidification.

  • Step 6: Purification. Purify the final product by recrystallization or column chromatography.

Part B: Conversion of 11-methylnonadecanoic acid to this compound

This protocol is adapted from methods for synthesizing long-chain acyl-CoAs using N-hydroxysuccinimide (NHS) esters.[4][5]

  • Activation of the Fatty Acid:

    • Dissolve 10 mg of custom-synthesized 11-methylnonadecanoic acid in 1 ml of anhydrous dichloromethane.

    • Add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and 1.2 equivalents of N-hydroxysuccinimide (NHS).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under reduced pressure to obtain the 11-methylnonadecanoic acid NHS ester.

  • Thioesterification with Coenzyme A:

    • Dissolve 15 mg of Coenzyme A trilithium salt in 1 ml of 0.1 M sodium bicarbonate buffer (pH 8.0).

    • Add a solution of the 11-methylnonadecanoic acid NHS ester (approximately 1.1 equivalents) in a small amount of dimethylformamide (DMF) to the Coenzyme A solution.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the formation of the acyl-CoA by LC-MS.

  • Purification:

    • Purify the this compound by solid-phase extraction (SPE) using a C18 cartridge.

    • Wash the cartridge with water to remove salts and unreacted Coenzyme A.

    • Elute the this compound with an increasing gradient of methanol in water.

    • Lyophilize the purified fractions to obtain the final product.

    • Confirm the identity and purity of the product by high-resolution mass spectrometry.

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Mammalian Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[6][7][8][9][10]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue powder in a pre-chilled tube.

    • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).[8][10]

    • Spike the sample with a known amount of a suitable internal standard (e.g., heptadecanoyl-CoA or a stable isotope-labeled this compound, if synthesized).

    • Homogenize the tissue on ice using a tissue homogenizer.

  • Protein Precipitation and Extraction:

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL of methanol followed by 1 mL of water.[8]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove the TCA and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Sample Concentration:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Centrifuge at high speed to pellet any insoluble material before transferring the supernatant to an autosampler vial.

Protocol 3: UPLC-MS/MS Analysis of this compound

This protocol provides a starting point for method development. Parameters should be optimized for the specific instrument used.[11][12]

UPLC Conditions:

  • Column: Acquity UPLC C18 BEH (or equivalent), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium hydroxide in water[12]

  • Mobile Phase B: Acetonitrile[12]

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 20% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

MS/MS Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion will be the [M+H]+ of this compound.

    • A characteristic product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) portion (507.1 m/z).[12]

    • Calculated Molecular Weight of 11-methylnonadecanoic acid (C20H40O2): 312.53 g/mol

    • Calculated Molecular Weight of this compound (C41H72N7O17P3S): 1063.1 g/mol

    • Precursor Ion [M+H]+: m/z 1064.1

    • Product Ion [M+H - 507.1]+: m/z 557.0 (for quantification)

    • A second, confirmatory transition can be monitored.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables.

Table 1: UPLC-MS/MS Parameters for this compound Analysis

ParameterValue
UPLC System
ColumnAcquity UPLC C18 BEH, 2.1x100 mm, 1.7 µm
Mobile Phase A10 mM Ammonium hydroxide in water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Column Temperature50°C
Injection Volume5 µL
MS/MS System
Ionization ModeESI+
Precursor Ion (m/z)1064.1
Product Ion (m/z)557.0
Collision Energy (eV)To be optimized
Dwell Time (s)0.05

Table 2: Hypothetical Quantitative Analysis of this compound in Rat Liver Tissue

Sample IDTissue Weight (mg)Peak Area (Analyte)Peak Area (Internal Std)Analyte/IS RatioConcentration (pmol/g tissue)
Control 152.31.25E+052.50E+050.5015.3
Control 249.81.18E+052.45E+050.4814.8
Control 355.11.35E+052.55E+050.5316.0
Control Mean ± SD 0.50 ± 0.03 15.4 ± 0.6
Treatment 151.52.55E+052.52E+051.0130.9
Treatment 253.22.68E+052.48E+051.0832.5
Treatment 348.92.40E+052.51E+050.9629.8
Treatment Mean ± SD 1.02 ± 0.06 31.1 ± 1.4

Visualization

Signaling and Metabolic Pathways

The metabolism of branched-chain fatty acids like 11-methylnonadecanoic acid, which has a methyl group away from the beta-carbon, primarily involves peroxisomal beta-oxidation. However, if the methyl group were at the beta-position, alpha-oxidation would be required first.[1][2][3] The following diagram illustrates a generalized pathway for the peroxisomal alpha-oxidation of a generic beta-methyl-branched fatty acid, which is a prerequisite for its subsequent beta-oxidation.

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome FattyAcid Beta-Methyl-Branched Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase AcylCoA Branched-Chain Acyl-CoA AcylCoA_Synthetase->AcylCoA PhytanoylCoA_Hydroxylase Phytanoyl-CoA Hydroxylase AcylCoA->PhytanoylCoA_Hydroxylase Hydroxy_AcylCoA 2-Hydroxy-Acyl-CoA PhytanoylCoA_Hydroxylase->Hydroxy_AcylCoA Lyase 2-Hydroxyacyl-CoA Lyase Hydroxy_AcylCoA->Lyase Pristanal Pristanal (n-1 aldehyde) Lyase->Pristanal Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal->Aldehyde_Dehydrogenase PristanicAcid Pristanic Acid (n-1 fatty acid) Aldehyde_Dehydrogenase->PristanicAcid BetaOxidation Peroxisomal Beta-Oxidation PristanicAcid->BetaOxidation

Caption: Peroxisomal alpha-oxidation of a beta-methyl-branched fatty acid.

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis for the quantification of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Tissue Tissue Sample Homogenization Homogenization in TCA + Internal Standard Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution and Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Acquisition Data Acquisition (MRM) UPLC_MSMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound analysis.

Conclusion

The analysis of this compound presents a challenge due to the lack of commercially available standards. However, by employing custom synthesis of the analytical standard and a robust UPLC-MS/MS method, reliable quantification in biological samples is achievable. The protocols and data presented here provide a comprehensive guide for researchers to establish and validate their own analytical methods for this and other long-chain branched acyl-CoAs. This will enable further investigation into the metabolic roles of these unique lipid molecules in health and disease.

References

Application Notes and Protocols for the Study of 11-methylnonadecanoyl-CoA: Cellular Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Long-chain fatty acids enter cells through passive diffusion or protein-mediated transport.[1][2][3] Once inside the cell, they are activated to their CoA esters and then undergo metabolic processes such as β-oxidation for energy production or incorporation into complex lipids.[3] This document provides a generalized framework of protocols and application notes for investigating the cellular uptake and metabolism of 11-methylnonadecanoyl-CoA, based on established methodologies for studying LCFAs.

Data Presentation

Table 1: Key Protein Families Involved in Long-Chain Fatty Acid Transport and Metabolism

Protein FamilyFunctionExamplesCellular Location
Fatty Acid TransportersFacilitate the uptake of LCFAs across the plasma membrane.CD36, Fatty Acid Transport Proteins (FATPs), Plasma membrane-associated Fatty Acid-Binding Protein (FABPpm).[1][2][3]Plasma Membrane
Fatty Acid-Binding Proteins (FABPs)Intracellular transport of LCFAs to various organelles.[3]FABP1 (liver), FABP4 (adipose)Cytosol
Acyl-CoA Synthetases (ACSLs)Catalyze the activation of LCFAs to LCFA-CoAs.ACSL1, ACSL4Endoplasmic Reticulum, Outer Mitochondrial Membrane
Carnitine Palmitoyltransferases (CPTs)Mediate the transport of long-chain acyl-CoAs into the mitochondria for β-oxidation.CPT1, CPT2Outer and Inner Mitochondrial Membranes
β-oxidation EnzymesA series of enzymes that catabolize acyl-CoAs to produce acetyl-CoA.Acyl-CoA dehydrogenases, enoyl-CoA hydratases, etc.Mitochondria, Peroxisomes[3]

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay

This protocol is designed to quantify the rate of cellular uptake of this compound.

Materials:

  • Cell line of interest (e.g., hepatocytes, adipocytes, myocytes)

  • Cell culture medium and supplements

  • 11-methylnonadecanoic acid (the free fatty acid form)

  • Radiolabeled or fluorescently-labeled 11-methylnonadecanoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture: Plate cells in a suitable multi-well plate and culture until they reach the desired confluency.

  • Preparation of Fatty Acid-BSA Complex:

    • Prepare a stock solution of 11-methylnonadecanoic acid (and its labeled counterpart) in a suitable organic solvent (e.g., ethanol).[4]

    • In a sterile tube, add the fatty acid stock solution to a pre-warmed solution of fatty acid-free BSA in culture medium.

    • Incubate at 37°C for 30-60 minutes to allow for complex formation. The final molar ratio of fatty acid to BSA should be optimized (e.g., 2:1 or 3:1).

  • Uptake Assay:

    • Wash the cells twice with warm PBS.

    • Add the fatty acid-BSA complex solution to each well and incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

    • To stop the uptake, aspirate the medium and immediately wash the cells three times with ice-cold PBS containing 0.5% BSA to remove extracellular fatty acids.

    • Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • If using a radiolabeled fatty acid, measure the radioactivity in the cell lysate using a scintillation counter.

    • If using a fluorescently-labeled fatty acid, measure the fluorescence using a fluorescence plate reader.

    • Determine the protein concentration of the cell lysate for normalization.

  • Data Analysis: Calculate the rate of uptake as nmol (or pmol) of fatty acid per mg of protein per minute.

Protocol 2: Analysis of Intracellular Metabolism by LC-MS/MS

This protocol outlines the procedure for tracing the metabolic fate of this compound within the cell using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • Cell line of interest

  • Cell culture reagents

  • 11-methylnonadecanoic acid (stable isotope-labeled, e.g., ¹³C or ²H)

  • Solvents for lipid extraction (e.g., chloroform (B151607), methanol (B129727), water).[5]

  • Internal standards for LC-MS/MS

  • LC-MS/MS system.[5]

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the stable isotope-labeled 11-methylnonadecanoic acid complexed to BSA for a specified period (e.g., 1, 6, 24 hours).

  • Sample Harvesting and Lipid Extraction:

    • Wash the cells with cold PBS and quench metabolism (e.g., by adding cold methanol).

    • Harvest the cells by scraping.

    • Perform lipid extraction using a method such as the Bligh-Dyer or Folch extraction.[5] This involves adding a mixture of chloroform and methanol to the cell pellet, followed by phase separation with water. The lower organic phase containing the lipids is collected.[3]

  • LC-MS/MS Analysis:

    • Dry the extracted lipids under a stream of nitrogen and reconstitute them in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Use a reverse-phase C18 column for the separation of different lipid species.

    • The mass spectrometer will be used to identify and quantify the labeled this compound and its downstream metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis:

    • Process the raw data using specialized software to identify and quantify the lipid species containing the stable isotope label.

    • Compare the lipid profiles of treated and control cells to determine the metabolic fate of this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cellular_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 11-MN-CoA_Alb This compound (bound to Albumin) Transport Fatty Acid Transporters (CD36, FATP, etc.) 11-MN-CoA_Alb->Transport Uptake 11-MN-CoA_unbound This compound Transport->11-MN-CoA_unbound FABP Fatty Acid Binding Proteins 11-MN-CoA_unbound->FABP Binding Activation Acyl-CoA Synthetase FABP->Activation 11-MN-AcylCoA 11-methylnonadecanoyl-Acyl-CoA Activation->11-MN-AcylCoA Beta_Oxidation β-Oxidation 11-MN-AcylCoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (Triglycerides, Phospholipids) 11-MN-AcylCoA->Lipid_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Complex_Lipids Complex Lipids Lipid_Synthesis->Complex_Lipids

Caption: Cellular uptake and metabolic pathways of this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with labeled 11-methylnonadecanoic acid Start->Treatment Harvest Harvest Cells and Quench Metabolism Treatment->Harvest Extraction Lipid Extraction (e.g., Bligh-Dyer) Harvest->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Interpretation Analysis->Data End End: Metabolic Profile Data->End

Caption: Workflow for analyzing the metabolism of this compound.

References

Application Notes and Protocols for Cell-Based Assays with 11-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in cellular signaling and metabolism. 11-methylnonadecanoyl-CoA is a C20 branched-chain fatty acyl-CoA that belongs to this class of lipids. Like other BCFAs, it is a potential endogenous ligand and activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.[1][2][3][4] Activation of PPARα leads to the upregulation of a suite of genes involved in fatty acid uptake, transport, and oxidation.[2] This application note provides detailed protocols for a cell-based assay to characterize the biological activity of this compound, focusing on its ability to activate the PPARα signaling pathway.

Principle of the Assay

This cell-based assay is designed to quantify the activation of the PPARα signaling pathway in response to this compound. The primary methods described are a PPARα reporter gene assay and the quantification of PPARα target gene expression by quantitative real-time PCR (qPCR). The reporter assay provides a direct measure of PPARα activation, while the qPCR analysis confirms the downstream biological response.

Materials and Reagents

  • Cell Lines: HepG2 (human hepatoma) or FaO (rat hepatoma) cells are recommended due to their high expression of PPARα.[2][4]

  • This compound: Custom synthesis or specialized supplier.

  • Cell Culture Media: DMEM or EMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transfection Reagent: Lipofectamine 3000 or similar.

  • Plasmids:

    • PPARα expression vector (or rely on endogenous expression).

    • Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter vector.

    • Renilla luciferase control vector (for normalization).

  • Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar.

  • RNA Isolation Kit: RNeasy Mini Kit or similar.

  • cDNA Synthesis Kit: iScript™ cDNA Synthesis Kit or similar.

  • qPCR Master Mix: SsoAdvanced™ Universal SYBR® Green Supermix or similar.

  • Primers for qPCR: See Table 2 for examples.

  • Other Reagents: PBS, trypsin-EDTA, sterile water, DMSO.

Experimental Protocols

Protocol 1: PPARα Reporter Gene Assay

This protocol details the steps for a dual-luciferase reporter assay to measure the activation of PPARα by this compound.

  • Cell Seeding:

    • Seed HepG2 or FaO cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well.

    • Incubate at 37°C, 5% CO₂ for 24 hours.

  • Transfection:

    • Transfect the cells with the PPRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the transfection medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Protocol 2: qPCR for PPARα Target Gene Expression

This protocol describes how to measure the mRNA levels of PPARα target genes following treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed HepG2 or FaO cells in a 6-well plate at a density of 5 x 10⁵ cells per well.

    • Incubate at 37°C, 5% CO₂ for 24 hours.

    • Treat the cells with this compound at the desired concentrations for 24 hours as described in Protocol 1.

  • RNA Isolation and cDNA Synthesis:

    • Harvest the cells and isolate total RNA using an RNA isolation kit.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using a SYBR Green-based master mix and primers for PPARα target genes such as ACOX1, CPT1A, and CYP4A1.[2][4] Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • The thermal cycling conditions should be optimized for the specific primers and qPCR instrument used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Data Presentation

Table 1: Dose-Response of this compound on PPARα Activation (Example Data)
Concentration (µM)Normalized Luciferase Activity (Fold Change)Standard Deviation
0 (Vehicle)1.00.1
0.11.50.2
13.20.4
108.50.9
5015.21.5
10016.11.8
Table 2: Primer Sequences for qPCR
GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
ACOX1GCTCATGGACAACGTGAACCCAGGTAGCTTCCGTCAGGTG
CPT1ACTGCTGGAGGTGGCTTTGGTCAGGGCAGAGCTCCTCACAG
CYP4A1TCTGCATTGGCTACACCGAGAGGCTGTGGGTATGGATGAG
GAPDHAATGAAGGGGTCATTGATGGAAGGTGAAGGTCGGAGTCAA
Table 3: Effect of this compound on PPARα Target Gene Expression (Example Data)
GeneFold Change (vs. Vehicle) at 50 µMStandard Deviation
ACOX16.80.7
CPT1A5.20.5
CYP4A19.11.1

Mandatory Visualizations

Caption: PPARα signaling pathway activated by this compound.

Experimental_Workflow cluster_protocol1 Protocol 1: Reporter Assay cluster_protocol2 Protocol 2: qPCR P1_Start Seed Cells (96-well plate) P1_Transfect Transfect with PPRE-Luc & Renilla P1_Start->P1_Transfect P1_Treat Treat with This compound P1_Transfect->P1_Treat P1_Assay Dual-Luciferase Assay P1_Treat->P1_Assay P1_End Measure PPARα Activation P1_Assay->P1_End P2_Start Seed Cells (6-well plate) P2_Treat Treat with This compound P2_Start->P2_Treat P2_RNA Isolate RNA P2_Treat->P2_RNA P2_cDNA Synthesize cDNA P2_RNA->P2_cDNA P2_qPCR Perform qPCR P2_cDNA->P2_qPCR P2_End Quantify Target Gene Expression P2_qPCR->P2_End

Caption: Experimental workflow for the cell-based assays.

Troubleshooting and Considerations

  • Cell Viability: High concentrations of fatty acyl-CoAs can be toxic to cells. It is recommended to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects are not due to cytotoxicity.

  • Solubility of this compound: Ensure that the compound is fully dissolved in the stock solution and diluted appropriately in the culture medium to avoid precipitation.

  • Specificity: To confirm that the observed effects are mediated by PPARα, consider using a PPARα antagonist or performing the assay in cells with knocked-down PPARα expression.

  • Validation: For absolute quantification of intracellular this compound, a more advanced analytical method such as liquid chromatography-mass spectrometry (LC-MS) would be required. General protocols for acyl-CoA extraction are available and can be adapted for this purpose.

These protocols provide a robust framework for investigating the biological activity of this compound in a cellular context. The combination of a reporter gene assay and qPCR analysis will offer comprehensive insights into its role as a signaling molecule in the PPARα pathway.

References

Application Notes and Protocols for Lipidomics Analysis of 11-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-methylnonadecanoyl-CoA is a long-chain, methyl-branched fatty acyl-coenzyme A. While the specific biological roles of this compound are still under investigation, branched-chain fatty acids and their CoA esters are increasingly recognized for their involvement in various cellular processes, including membrane structure, energy metabolism, and cell signaling. Dysregulation of long-chain acyl-CoA metabolism has been implicated in a range of diseases, making the accurate quantification of these molecules crucial for both basic research and drug development.

This document provides detailed application notes and protocols for the sample preparation and subsequent lipidomics analysis of this compound from biological samples. The methodologies are designed to ensure high recovery, sensitivity, and reproducibility.

Data Presentation: Quantitative Overview

The following table summarizes expected recovery rates for long-chain acyl-CoAs from biological tissues using the described protocols. These values are based on established methods for similar analytes and provide a benchmark for experimental outcomes.[1]

Analyte ClassSample TypeExtraction MethodTypical Recovery Rate (%)
Long-Chain Acyl-CoAsLiverSolvent Extraction & SPE85 - 110
Long-Chain Acyl-CoAsBrainSolvent Extraction & SPE70 - 95
Long-Chain Acyl-CoAsMuscleSolvent Extraction & SPE60 - 90
Long-Chain Acyl-CoAsAdipose TissueSolvent Extraction & SPE90 - 120

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Tissues

This protocol details the extraction of long-chain acyl-CoAs, including this compound, from tissue samples.

Materials:

  • Tissue sample (e.g., liver, brain, muscle, adipose tissue), flash-frozen in liquid nitrogen and stored at -80°C.

  • Homogenizer (e.g., glass Dounce or mechanical homogenizer).

  • Ice-cold 100 mM Potassium Phosphate buffer (KH2PO4), pH 4.9.

  • Acetonitrile (B52724) (ACN), HPLC grade.

  • Isopropanol (B130326), HPLC grade.

  • Internal Standard (e.g., Heptadecanoyl-CoA or a custom synthesized stable isotope-labeled this compound).

  • Solid Phase Extraction (SPE) columns (e.g., Oasis MAX or similar mixed-mode anion exchange).

  • Methanol (B129727), HPLC grade.

  • 2% Formic Acid in water.

  • 5% Ammonium (B1175870) Hydroxide (B78521) in water.

  • Nitrogen gas evaporator.

  • Centrifuge capable of 4°C.

Procedure:

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add the internal standard to the buffer before homogenization.

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Add 2 mL of isopropanol and continue to homogenize.

    • Add 3 mL of acetonitrile and homogenize further.

  • Protein Precipitation and Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid Phase Extraction (SPE) Purification:

    • Condition the SPE column by washing with 2 mL of methanol, followed by 2 mL of water, and finally equilibrate with 2 mL of 2% formic acid.

    • Load the supernatant from step 2 onto the conditioned SPE column.

    • Wash the column with 2 mL of 2% formic acid to remove unbound contaminants.

    • Wash the column with 2 mL of methanol to remove lipids that are not strongly bound.

    • Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the parameters for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): The calculated m/z for [this compound + H]+.

    • Product Ion (Q3) 1 (Characteristic Fragment): m/z 428.037. This corresponds to the adenosine (B11128) diphosphate (B83284) fragment.[2][3]

    • Product Ion (Q3) 2 (Neutral Loss): Precursor ion m/z - 507. This corresponds to the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[2][4]

  • Collision Energy: Optimize for the specific instrument and analyte.

  • Other Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis tissue Tissue Sample (50-100mg) homogenization Homogenization (KH2PO4 Buffer, IPA, ACN) + Internal Standard tissue->homogenization centrifugation Centrifugation (10,000 x g, 10 min, 4°C) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_loading Load Supernatant supernatant->spe_loading spe_conditioning SPE Column Conditioning spe_conditioning->spe_loading spe_wash1 Wash 1 (2% Formic Acid) spe_loading->spe_wash1 spe_wash2 Wash 2 (Methanol) spe_wash1->spe_wash2 spe_elution Elute (5% NH4OH in Methanol) spe_wash2->spe_elution evaporation Evaporation (Nitrogen) spe_elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for this compound extraction and analysis.

signaling_pathway cluster_input Inputs cluster_activation Activation cluster_fates Metabolic Fates FFA Branched-Chain Fatty Acids (e.g., 11-methylnonadecanoic acid) Acyl_CoA_Synthase Acyl-CoA Synthetase FFA->Acyl_CoA_Synthase Target_CoA This compound Acyl_CoA_Synthase->Target_CoA Beta_Oxidation Beta-Oxidation (Energy Production) Target_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Target_CoA->Lipid_Synthesis Signaling Protein Acylation & Signaling Target_CoA->Signaling

Caption: Central role of long-chain acyl-CoAs in cellular metabolism.

References

Troubleshooting & Optimization

improving 11-methylnonadecanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-methylnonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Troubleshooting Guide: Degradation of this compound in Solution

This guide addresses common issues related to the instability of this compound during experimental procedures.

Issue Potential Cause Recommended Solution
Rapid degradation of this compound after reconstitution. Hydrolysis of the thioester bond. Thioester bonds are susceptible to hydrolysis, which can be catalyzed by pH, temperature, and enzymes.[1][2]Prepare stock solutions in a slightly acidic buffer (pH 6.0-6.5) and store at ≤ -20°C. Prepare fresh working solutions for each experiment and use them promptly.
Inconsistent results between experimental replicates. Variable degradation rates due to inconsistent handling. Differences in incubation times, temperatures, or buffer conditions can lead to varying levels of degradation.Standardize all experimental parameters. Use a master mix for reagents where possible. Ensure consistent timing for all steps, from sample preparation to analysis.
Loss of compound during sample preparation for analysis (e.g., LC-MS). Adsorption to plasticware or degradation during extraction. Long-chain acyl-CoAs can be "sticky" and may adsorb to surfaces. They can also degrade during lengthy extraction procedures.Use low-adhesion polypropylene (B1209903) or glass tubes. Minimize the duration of the extraction process and keep samples on ice or at 4°C throughout.
Presence of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Degradation products. The primary degradation product is the free fatty acid (11-methylnonadecanoic acid) and Coenzyme A.Confirm the identity of the unexpected peaks using mass spectrometry. If they correspond to degradation products, refer to the solutions for preventing hydrolysis.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What is the recommended method for storing this compound?

A1: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For short-term storage, a stock solution can be prepared in a slightly acidic buffer (pH 6.0-6.5) and stored in aliquots at -80°C for up to one month. Avoid repeated freeze-thaw cycles.

Q2: What is the best solvent for reconstituting this compound?

A2: It is recommended to reconstitute this compound in a buffer at a slightly acidic pH (e.g., pH 6.0-6.5) to minimize the rate of hydrolysis of the thioester bond. For analytical purposes, such as LC-MS, initial solubilization in a small amount of organic solvent like methanol (B129727) or acetonitrile (B52724) may be necessary before dilution in the aqueous buffer.

Stability in Solution

Q3: What are the main factors that affect the stability of this compound in solution?

A3: The primary factors affecting stability are:

  • pH: The thioester bond is most stable in slightly acidic conditions (pH 6.0-6.5). The rate of hydrolysis increases significantly in neutral and alkaline conditions.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to keep solutions of this compound on ice or at 4°C during experiments whenever possible.

  • Enzymatic Degradation: Biological samples may contain thioesterases, which are enzymes that specifically hydrolyze the thioester bond of acyl-CoAs.[2][3]

Q4: How can I minimize enzymatic degradation of this compound in my experiments?

A4: When working with cell lysates or tissue homogenates, it is important to inhibit thioesterase activity. This can be achieved by:

  • Keeping the samples at low temperatures (0-4°C).

  • Adding broad-spectrum protease and esterase inhibitors to your buffers.

  • Rapidly processing the samples to minimize the time for enzymatic degradation to occur.

Experimental Procedures

Q5: What type of labware should I use when working with this compound?

A5: To prevent adsorption, it is advisable to use low-adhesion polypropylene or silanized glass vials and pipette tips.

Q6: How can I monitor the stability of my this compound solution over time?

A6: The stability can be monitored by analyzing aliquots of the solution at different time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the intact this compound from its degradation products.

Quantitative Data on Thioester Bond Stability

pHConditionSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Half-life at 23°C (approx.)
< 6Acid-mediated hydrolysis1.5 x 10⁻⁵[4][5]Very long
7pH-independent hydrolysis3.6 x 10⁻⁸ s⁻¹ (first-order)[4][5]155 days[4][5]
> 8Base-mediated hydrolysis1.6 x 10⁻¹[4][5]Minutes to hours

Note: The hydrolysis rates for the long-chain this compound are expected to differ from this short-chain model but will follow the same trend of increasing instability with higher pH.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution using LC-MS

This protocol provides a framework for evaluating the stability of this compound under different buffer and temperature conditions.

1. Materials:

  • This compound

  • Buffers of interest (e.g., phosphate (B84403) buffer at pH 6.0, 7.0, and 8.0)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Low-adhesion polypropylene microcentrifuge tubes

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

2. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a buffer of pH 6.0.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the different test buffers (pH 6.0, 7.0, and 8.0). Prepare enough volume for all time points.

  • Incubation: Aliquot the test solutions into separate tubes for each time point and temperature condition to be tested (e.g., 4°C and 25°C).

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each test condition.

  • Quenching and Extraction: Immediately quench the reaction by adding 4 volumes of ice-cold acetonitrile containing 0.1% formic acid. Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate any proteins.

  • Sample Preparation for LC-MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

3. LC-MS Analysis:

  • Column: C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Develop a suitable gradient to separate this compound from its potential degradation products.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode and monitor for the protonated molecular ion of this compound and its characteristic fragment ions.

4. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point.

  • Plot the percentage of remaining this compound against time for each condition.

  • Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

Visualizations

Logical Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Test Solutions Test Solutions Stock Solution->Test Solutions Test Buffers Test Buffers Test Buffers->Test Solutions Incubation Incubation Test Solutions->Incubation Sampling Sampling Incubation->Sampling Quenching Quenching Sampling->Quenching Extraction Extraction Quenching->Extraction LC-MS Analysis LC-MS Analysis Extraction->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis Stability Report Stability Report Data Analysis->Stability Report

Caption: Workflow for assessing the stability of this compound.

Beta-Oxidation Pathway for a Branched-Chain Fatty Acyl-CoA

Since this compound is a branched-chain fatty acyl-CoA, its degradation pathway involves steps from both alpha- and beta-oxidation.

Beta_Oxidation_Branched This compound This compound Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation Pristanoyl-CoA Pristanoyl-CoA Alpha-Oxidation->Pristanoyl-CoA Beta-Oxidation Cycle 1 Beta-Oxidation Cycle 1 Pristanoyl-CoA->Beta-Oxidation Cycle 1 Beta-Oxidation Cycle 2 Beta-Oxidation Cycle 2 Pristanoyl-CoA->Beta-Oxidation Cycle 2 Beta-Oxidation Cycle 3 Beta-Oxidation Cycle 3 Pristanoyl-CoA->Beta-Oxidation Cycle 3 Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Beta-Oxidation Cycle 1->Propionyl-CoA + Acetyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA + Acetyl-CoA->Succinyl-CoA Propionyl-CoA Carboxylase Acetyl-CoA_1 Acetyl-CoA Beta-Oxidation Cycle 2->Acetyl-CoA_1 TCA Cycle TCA Cycle Acetyl-CoA_1->TCA Cycle Acetyl-CoA_2 Acetyl-CoA Beta-Oxidation Cycle 3->Acetyl-CoA_2 Acetyl-CoA_2->TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Simplified beta-oxidation pathway for a branched-chain fatty acyl-CoA.

References

Technical Support Center: Optimizing Chromatographic Separation of Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of acyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in chromatographically separating acyl-CoA isomers?

A1: The main challenges in separating acyl-CoA isomers stem from their structural similarities. For instance, isomers like n-butyryl-CoA and isobutyryl-CoA, or n-valeryl-CoA and isovaleryl-CoA, have identical masses and require effective chromatographic resolution for accurate quantification.[1] Additional challenges include the inherent instability of acyl-CoA thioesters, their low endogenous concentrations, and potential matrix effects from biological samples.[2][3]

Q2: What are the most effective chromatographic techniques for separating acyl-CoA isomers?

A2: Several liquid chromatography-mass spectrometry (LC-MS) based methods are effective for acyl-CoA isomer separation.[1][4] Ion-pairing reversed-phase liquid chromatography (IP-RPLC) is a widely used and robust technique.[1][5] Hydrophilic interaction liquid chromatography (HILIC) has also emerged as a powerful method, capable of separating a wide range of acyl-CoAs from short to long chains in a single run.[6][7] For certain applications, two-dimensional LC-MS can also be employed to enhance separation.[1]

Q3: When should I use ion-pairing chromatography for acyl-CoA analysis?

A3: Ion-pairing chromatography is particularly useful for enhancing the retention of polar and charged molecules like acyl-CoAs on reversed-phase columns.[8] By adding an ion-pairing reagent to the mobile phase, you can effectively separate short-chain acyl-CoA isomers.[5][9] However, a key consideration is that ion-pairing reagents can cause ion suppression in the mass spectrometer and may be difficult to completely remove from the LC system.[1][10]

Q4: What are the advantages of using HILIC for acyl-CoA separation?

A4: HILIC offers the significant advantage of being able to analyze a broad range of acyl-CoAs, from hydrophilic short-chain to more hydrophobic long-chain species, in a single analytical run without the need for ion-pairing reagents.[6][7] This simplifies the mobile phase and can lead to better compatibility with mass spectrometry. Zwitterionic HILIC columns have shown particular promise in this area.[6][7]

Q5: How can I improve the stability of my acyl-CoA samples during preparation and analysis?

A5: Acyl-CoA thioesters are prone to degradation. To minimize this, it is crucial to work quickly and at low temperatures.[2] Sample extraction should be performed on ice, and samples should be stored at -80°C.[11] The pH of the extraction and reconstitution solvents is also critical; acidic conditions can help to improve stability.[9] Additionally, minimizing freeze-thaw cycles is essential.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of acyl-CoA isomers.

Poor Peak Resolution or Co-elution of Isomers
Potential Cause Recommended Solution
Suboptimal Mobile Phase Composition Adjust the gradient steepness or the concentration of the organic modifier. For ion-pairing chromatography, optimize the concentration and type of the ion-pairing reagent.[12] For HILIC, carefully adjust the water content in the mobile phase.
Inappropriate Column Chemistry Ensure the column stationary phase is suitable for your analytes. For isomers, a high-resolution column (e.g., with smaller particle size) may be necessary.[5] Consider switching between C18, HILIC, or other appropriate stationary phases.
Incorrect Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve the resolution of closely eluting peaks.
Temperature Fluctuations Use a column oven to maintain a consistent and optimized temperature, as temperature can significantly affect selectivity.[2]
Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase For peak tailing, consider adding a small amount of a competing acid or base to the mobile phase to block active sites on the stationary phase.[2]
Column Overload Reduce the injection volume or the concentration of the sample.[2]
Sample Solvent Incompatibility Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition.[13]
Column Contamination or Degradation Backflush the column, or if the problem persists, replace the column. Use a guard column to protect the analytical column.[13][14]
Void Volume in the Column or System Check all fittings and connections for proper installation to avoid dead volume.[15]
Low Signal Intensity or Poor Sensitivity
Potential Cause Recommended Solution
Ion Suppression from Matrix or Mobile Phase Optimize sample cleanup procedures, such as using solid-phase extraction (SPE), to reduce matrix effects.[16] If using ion-pairing reagents, be aware of their potential for ion suppression.[1]
Suboptimal Mass Spectrometer Settings Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) and fragmentation energy for your specific acyl-CoA analytes.[2][9] Positive ion mode is often more sensitive for acyl-CoA detection.[17]
Analyte Degradation Ensure proper sample handling and storage conditions as described in the FAQs.
Inefficient Extraction Optimize the extraction solvent and procedure to ensure good recovery of acyl-CoAs from the sample matrix.[11][18]
Retention Time Drift
Potential Cause Recommended Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate and consistent composition.[2]
Column Not Fully Equilibrated Increase the column equilibration time between injections to ensure a stable baseline.[2]
Leaks in the LC System Systematically check for any leaks from the pump to the detector.
Temperature Fluctuations Use a column oven to maintain a stable temperature throughout the analytical run.[2]

Experimental Protocols

Protocol 1: Sample Extraction of Acyl-CoAs from Tissue

This protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization: Homogenize approximately 10-20 mg of frozen tissue powder in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or a mixture of acetonitrile (B52724) and isopropanol).[16][18]

  • Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and protein precipitation.[16]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[16]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.[16]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[16]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of a suitable buffer like ammonium (B1175870) acetate.[16]

Protocol 2: Ion-Pairing LC-MS/MS Analysis of Short-Chain Acyl-CoA Isomers

This protocol is an example for the separation of short-chain acyl-CoA isomers.

  • LC System: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).[5]

  • Mobile Phase A: Water with an ion-pairing reagent (e.g., 5 mM hexylamine) and an acid (e.g., 0.1% acetic acid).

  • Mobile Phase B: Acetonitrile with the same additives as Mobile Phase A.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the acyl-CoAs.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Operated in positive ion, multiple reaction monitoring (MRM) mode.[9]

Quantitative Data Summary

Table 1: Comparison of Chromatographic Methods for Acyl-CoA Analysis

Method Typical Column Mobile Phase Additives Advantages Disadvantages Reference
Ion-Pairing RPLC C18Alkylamines (e.g., hexylamine)Excellent resolution of short-chain isomers.Can cause ion suppression; reagents may contaminate the MS.[1][5]
HILIC Zwitterionic or AmideNone (or low concentration of buffer)Broad coverage of acyl-CoAs (short to long chain) in a single run; no ion-pairing reagents.May have lower resolution for some very similar isomers compared to IP-RPLC.[6][7]
Reversed-Phase (High pH) C18Ammonium HydroxideGood separation of long-chain acyl-CoAs without ion-pairing reagents.High pH can be detrimental to some silica-based columns.[10][19]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Tissue/Cell Sample homogenize Homogenization & Protein Precipitation sample->homogenize centrifuge Centrifugation homogenize->centrifuge extract Supernatant Collection centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc_sep Chromatographic Separation (e.g., IP-RPLC or HILIC) reconstitute->lc_sep ms_detect Mass Spectrometry Detection (MRM) lc_sep->ms_detect peak_int Peak Integration ms_detect->peak_int quant Quantification peak_int->quant troubleshooting_resolution start Poor Peak Resolution q1 Is the mobile phase gradient optimized? start->q1 a1_yes Adjust Gradient (slower ramp) q1->a1_yes No q2 Is the column chemistry appropriate? q1->q2 Yes a1_yes->q2 a2_yes Consider a different column (e.g., HILIC vs. C18) q2->a2_yes No q3 Is the column temperature stable and optimized? q2->q3 Yes a2_yes->q3 a3_yes Optimize temperature using a column oven q3->a3_yes No end Resolution Improved q3->end Yes a3_yes->end ion_pairing_chromatography cluster_column Reversed-Phase Column cluster_mobile_phase Mobile Phase stationary_phase Hydrophobic Stationary Phase (e.g., C18) acyl_coa Acyl-CoA (Anionic) ion_pair Hydrophobic Ion-Pair acyl_coa->ion_pair forms ip_reagent Ion-Pairing Reagent (Cationic) ip_reagent->ion_pair forms ion_pair->stationary_phase retained by

References

Technical Support Center: Synthesis of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of branched-chain acyl-CoAs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the chemical and enzymatic synthesis of branched-chain acyl-CoAs.

Chemical Synthesis

Question 1: My chemical synthesis of a branched-chain acyl-CoA is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the chemical synthesis of branched-chain acyl-CoAs can stem from several factors. Here’s a troubleshooting guide to help you optimize your reaction:

  • Incomplete Activation of the Carboxylic Acid: The first step in many chemical syntheses is the activation of the branched-chain carboxylic acid. If this step is inefficient, the subsequent reaction with Coenzyme A (CoA) will be poor.

    • Troubleshooting:

      • Choice of Activating Agent: While various activating agents can be used, N,N'-carbonyldiimidazole (CDI) and N-hydroxysuccinimide (NHS) esters are often effective for synthesizing acyl-CoAs.[1][2] If you are using a different agent, consider switching to one of these. The use of N-hydroxysuccinimide esters of long-chain fatty acids has been shown to produce high yields with minimal side reactions.[2][3]

      • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Water can hydrolyze the activated intermediate, reducing the amount available to react with CoA.

      • Reaction Time and Temperature: The activation step may require optimization of reaction time and temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method to determine the optimal conditions.

  • Side Reactions: Branched-chain carboxylic acids can be prone to side reactions, such as the formation of symmetric anhydrides when using certain activation methods.[1]

    • Troubleshooting:

      • Method Selection: The CDI-mediated coupling is often a reliable method that can minimize side product formation.[1][4]

      • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the activating agent can sometimes lead to unwanted side products.

  • Degradation of the Product: Acyl-CoAs can be unstable, particularly in aqueous solutions and at non-optimal pH.

    • Troubleshooting:

      • pH Control: Maintain the pH of the reaction mixture within the optimal range for acyl-CoA stability, which is generally slightly acidic to neutral.

      • Temperature: Perform the reaction and subsequent purification steps at low temperatures (e.g., on ice) to minimize degradation.

Question 2: I am observing multiple peaks during the HPLC purification of my chemically synthesized branched-chain acyl-CoA. What are these impurities and how can I remove them?

Answer: The presence of multiple peaks during HPLC purification is a common issue. These impurities can be unreacted starting materials, side products, or degradation products.

  • Common Impurities and Solutions:

    • Unreacted Coenzyme A: Free CoA is a common impurity.

      • Troubleshooting: Optimize the stoichiometry of your reaction to ensure complete consumption of CoA. During HPLC purification, free CoA will typically elute as a more polar compound (earlier retention time) than the desired acyl-CoA.[5] Adjusting the gradient of your mobile phase can improve the separation.

    • Unreacted Branched-Chain Carboxylic Acid: The starting carboxylic acid may also be present.

      • Troubleshooting: This can often be removed by extraction during the work-up procedure before HPLC purification.

    • Side Products: As mentioned previously, side reactions can generate impurities.

      • Troubleshooting: Modifying the synthetic route (e.g., using CDI activation) can reduce the formation of these impurities.[1] Effective HPLC purification with an optimized gradient is crucial for their removal.

    • Degradation Products: Hydrolysis of the thioester bond will lead to the free carboxylic acid and CoA.

      • Troubleshooting: Work at low temperatures and maintain an appropriate pH throughout the purification process.

  • HPLC Optimization:

    • Column Choice: A C18 reverse-phase column is commonly used for acyl-CoA purification.

    • Mobile Phase: A typical mobile phase consists of a buffer (e.g., phosphate (B84403) buffer) at a slightly acidic pH and an organic solvent like acetonitrile (B52724). The gradient elution, where the concentration of the organic solvent is gradually increased, is essential for good separation.

    • Detection: Acyl-CoAs can be detected by their UV absorbance at around 260 nm.[5]

Enzymatic Synthesis

Question 3: My enzymatic synthesis of a branched-chain acyl-CoA using an acyl-CoA synthetase is inefficient. How can I optimize the reaction?

Answer: Enzymatic synthesis offers high specificity but can be challenging to optimize. Here are key parameters to consider for improving the efficiency of your acyl-CoA synthetase reaction:

  • Enzyme Activity and Stability: The specific activity of your acyl-CoA synthetase is crucial.

    • Troubleshooting:

      • Enzyme Source and Purity: Ensure you are using a high-quality, purified enzyme.

      • Cofactors: Acyl-CoA synthetases require ATP and Mg²⁺ as cofactors. Ensure these are present at optimal concentrations.

      • pH and Temperature: The optimal pH and temperature for enzyme activity can vary. Consult the literature for the specific enzyme you are using or perform optimization experiments. Generally, a pH between 7 and 8 and a temperature around 30-37°C are good starting points.[6]

  • Substrate Specificity and Inhibition: Acyl-CoA synthetases exhibit varying substrate specificities.[7]

    • Troubleshooting:

      • Substrate Concentration: While a higher substrate concentration can increase the reaction rate, very high concentrations of the branched-chain fatty acid or the product (acyl-CoA) can lead to substrate or product inhibition, respectively. Determine the optimal substrate concentration through kinetic analysis.

      • Enzyme Choice: If the reaction remains inefficient, consider using an acyl-CoA synthetase from a different source that may have better activity towards your specific branched-chain fatty acid.

  • Reaction Equilibrium: The synthesis of acyl-CoAs is a reversible reaction.

    • Troubleshooting:

      • Product Removal: In some systems, coupling the synthesis to a downstream reaction that consumes the acyl-CoA can help drive the equilibrium towards product formation.

      • Pyrophosphate Removal: The reaction produces pyrophosphate (PPi). Adding a pyrophosphatase to the reaction mixture to hydrolyze PPi to inorganic phosphate can shift the equilibrium in favor of acyl-CoA synthesis.

Question 4: I am trying to synthesize a specific branched-chain acyl-CoA that is an intermediate in a metabolic pathway, but the yield is low. Are there alternative enzymatic strategies?

Answer: Yes, if a direct synthesis using an acyl-CoA synthetase is problematic, you can explore other enzymatic routes. For example, intermediates in branched-chain amino acid catabolism can be synthesized using a multi-enzyme system.

  • Example Strategy: The synthesis of 3-hydroxyisovaleryl-CoA, an intermediate in leucine (B10760876) catabolism, has been achieved by a two-step enzymatic process:

    • CoA Transfer: A CoA transferase, such as glutaconate coenzyme A-transferase (GctAB), can be used to link the corresponding α,β-unsaturated branched-chain acid to CoA.[8]

    • Hydration: The resulting enoyl-CoA is then hydrated by an enoyl-CoA hydratase, like human short-chain enoyl-CoA hydratase (ECHS1), to produce the desired 3-hydroxyacyl-CoA.[8]

This approach can be adapted for the synthesis of other branched-chain acyl-CoA intermediates.

Data Presentation

Table 1: Comparison of Chemical Synthesis Methods for Acyl-CoAs

Synthesis MethodPrecursorTypical YieldAdvantagesDisadvantagesReference
Symmetric Anhydride Symmetric Anhydride>80%High yield, clean reactionLimited commercial availability of precursors[1][4]
Carbonyldiimidazole (CDI) Carboxylic Acid50-90%Wide substrate scope, reliableRequires anhydrous conditions[1][4]
N-Hydroxysuccinimide (NHS) Ester NHS Ester of Carboxylic AcidHighHigh yield, minimal side reactionsRequires pre-synthesis of the NHS ester[2][3]
Ethylchloroformate (ECF) Carboxylic Acid17-75%Good for α,β-unsaturated acyl-CoAsYield can be variable[4]

Experimental Protocols

Protocol 1: Chemical Synthesis of Isobutyryl-CoA using CDI

This protocol is adapted from methods described for the synthesis of various acyl-CoAs.[1][4]

Materials:

  • Isobutyric acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (pH ~7.5)

  • Hydrochloric acid (for pH adjustment)

  • Reverse-phase HPLC system with a C18 column

Procedure:

  • Activation of Isobutyric Acid:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve isobutyric acid in anhydrous THF.

    • Add a molar equivalent of CDI and stir the reaction at room temperature.

    • Monitor the formation of the isobutyryl-imidazole intermediate by TLC. The reaction is typically complete within 1-2 hours.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt in cold sodium bicarbonate buffer.

    • Slowly add the activated isobutyryl-imidazole solution from step 1 to the CoA solution while stirring on ice.

    • Allow the reaction to proceed for several hours at 4°C.

  • Quenching and Purification:

    • Acidify the reaction mixture to pH ~3-4 with dilute HCl to quench the reaction.

    • Filter the solution to remove any precipitate.

    • Purify the isobutyryl-CoA from the reaction mixture using reverse-phase HPLC.

      • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3

      • Mobile Phase B: Acetonitrile

      • Gradient: A suitable gradient from low to high acetonitrile concentration.

      • Detection: 260 nm

  • Lyophilization:

    • Collect the fractions containing the purified isobutyryl-CoA and lyophilize to obtain the final product as a white powder.

Protocol 2: Enzymatic Synthesis of Isovaleryl-CoA

This protocol is a general procedure based on the use of an acyl-CoA synthetase.

Materials:

  • Isovaleric acid

  • Acyl-CoA synthetase (with activity towards short-branched-chain fatty acids)

  • Coenzyme A lithium salt

  • ATP

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH ~7.5)

  • Pyrophosphatase (optional)

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Tris-HCl buffer

      • Isovaleric acid (substrate)

      • Coenzyme A

      • ATP

      • MgCl₂

      • Acyl-CoA synthetase

      • Pyrophosphatase (optional)

    • The final concentrations of each component should be optimized for the specific enzyme being used.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC to quantify the formation of isovaleryl-CoA.

  • Termination and Analysis:

    • Terminate the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

    • Centrifuge the sample to pellet the precipitated protein.

    • Analyze the supernatant by HPLC to determine the yield of isovaleryl-CoA.

Mandatory Visualization

Caption: Branched-Chain Amino Acid Catabolism Pathway.

Branched_Chain_Fatty_Acid_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start Branched-Chain Carboxylic Acid + CoA Chemical_Synth Chemical Synthesis (e.g., CDI method) Start->Chemical_Synth Enzymatic_Synth Enzymatic Synthesis (Acyl-CoA Synthetase) Start->Enzymatic_Synth Crude_Product Crude Branched-Chain Acyl-CoA Chemical_Synth->Crude_Product Enzymatic_Synth->Crude_Product HPLC Reverse-Phase HPLC Crude_Product->HPLC Fractions Collect Fractions HPLC->Fractions Lyophilization Lyophilization Fractions->Lyophilization Pure_Product Pure Branched-Chain Acyl-CoA Lyophilization->Pure_Product QC_Analysis Quality Control (HPLC, MS) Pure_Product->QC_Analysis

Caption: Experimental Workflow for Branched-Chain Acyl-CoA Synthesis.

References

11-methylnonadecanoyl-CoA degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-methylnonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation, storage, and experimental use of this long-chain branched fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic degradation pathway for this compound?

While direct studies on the degradation of this compound are not extensively documented, based on the metabolism of other methyl-branched fatty acids, it is predicted to be metabolized through a combination of alpha- and beta-oxidation.[1][2][3] The methyl group at the 11th position does not sterically hinder the typical beta-oxidation process at the beta-carbon (C3). Therefore, this compound is likely to undergo several cycles of mitochondrial beta-oxidation until the methyl-branched acyl-CoA is further metabolized.

Q2: What are the general recommended storage conditions for this compound?

Long-chain acyl-CoA esters are susceptible to hydrolysis and oxidation. To ensure stability, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or below for long-term storage. For short-term use, refrigeration at 4°C is acceptable, but for periods longer than a few days, frozen storage is recommended.

  • Form: Store as a lyophilized powder or in a non-aqueous, aprotic solvent. If it must be dissolved, use a small amount of an organic solvent like ethanol (B145695) or DMSO and then dilute with an appropriate buffer immediately before use.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • pH: If in an aqueous buffer, maintain a slightly acidic pH (around 5-6) to reduce the rate of thioester hydrolysis.[4]

Q3: Can I use standard fatty acid oxidation assay kits to measure the degradation of this compound?

Yes, commercially available fatty acid oxidation assay kits can be adapted to use this compound as a substrate. However, you may need to optimize the assay conditions, such as the concentration of the substrate and the incubation time, as the kinetics of its oxidation by acyl-CoA dehydrogenases might differ from that of straight-chain fatty acyl-CoAs.

Troubleshooting Guides

Experimental Assays

Issue 1: Low or no detectable degradation of this compound in an in-vitro fatty acid oxidation assay.

  • Possible Cause 1: Suboptimal enzyme activity.

    • Solution: Ensure that the mitochondrial or peroxisomal fraction used as the enzyme source is active. Run a positive control with a known substrate like palmitoyl-CoA.

  • Possible Cause 2: Incorrect co-factor concentrations.

    • Solution: Verify the concentrations of essential co-factors for beta-oxidation, including NAD+, FAD, and Coenzyme A.

  • Possible Cause 3: Substrate insolubility.

    • Solution: this compound is a long-chain fatty acyl-CoA and may have low solubility in aqueous buffers. Ensure it is properly solubilized, potentially with the use of a carrier protein like BSA.

Issue 2: High background signal in mass spectrometry-based detection of this compound.

  • Possible Cause 1: Contamination from plasticware.

    • Solution: Use glass vials and pipette tips that are certified as low-binding to minimize contamination.

  • Possible Cause 2: Ion suppression from buffer components.

Storage and Handling

Issue 3: Degradation of this compound stock solution over time.

  • Possible Cause 1: Hydrolysis of the thioester bond.

    • Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. Prepare fresh working solutions from a frozen aliquot for each experiment. The thioester bond is more stable at a slightly acidic pH.[4]

  • Possible Cause 2: Oxidation.

    • Solution: Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing and freezing.

Data Presentation

Table 1: Recommended Storage Conditions for Long-Chain Acyl-CoA Esters

ParameterConditionRationale
Temperature -20°C to -80°CMinimizes enzymatic and chemical degradation.
Solvent Lyophilized powder or aprotic organic solvent (e.g., DMSO, Ethanol)Prevents hydrolysis of the thioester bond.
Atmosphere Inert gas (Argon or Nitrogen)Reduces oxidative damage.
pH (if in aqueous solution) 5.0 - 6.0Increases the stability of the thioester bond against hydrolysis.[4]
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles which can lead to degradation.

Experimental Protocols

Protocol 1: In-Vitro Fatty Acid Oxidation Assay using Isolated Mitochondria

This protocol is a general guideline for measuring the oxidation of this compound in isolated mitochondria.

  • Mitochondria Isolation: Isolate mitochondria from the tissue of interest using differential centrifugation.

  • Reaction Buffer Preparation: Prepare a reaction buffer containing: 120 mM KCl, 5 mM KH2PO4, 5 mM MOPS, 1 mM EGTA, and 0.2% BSA, pH 7.4.

  • Substrate Preparation: Prepare a stock solution of this compound in ethanol. For the assay, dilute the stock solution in the reaction buffer to the desired final concentration.

  • Assay Initiation: In a 96-well plate, add 50 µg of isolated mitochondria to each well. Add the reaction buffer containing L-carnitine, NAD+, FAD, and Coenzyme A. Initiate the reaction by adding the this compound substrate.

  • Measurement: Monitor the rate of oxygen consumption using a Seahorse XF Analyzer or a similar instrument. Alternatively, the production of NADH or FADH2 can be measured spectrophotometrically.

  • Data Analysis: Calculate the rate of fatty acid oxidation by measuring the change in oxygen consumption or co-factor production over time.

Visualizations

degradation_pathway cluster_peroxisome Peroxisome (Hypothetical Initial Step) cluster_mitochondrion Mitochondrion This compound This compound Alpha-Oxidation_Enzymes Alpha-Oxidation Enzymes This compound->Alpha-Oxidation_Enzymes if methyl group at C3 Pristanoyl-CoA_analog Resulting Acyl-CoA (shorter chain) Alpha-Oxidation_Enzymes->Pristanoyl-CoA_analog Acyl_CoA_input This compound or shorter chain analog Pristanoyl-CoA_analog->Acyl_CoA_input Transport to Mitochondrion Beta_Oxidation Beta-Oxidation Cycle Acyl_CoA_input->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA (from odd-chain) Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Caption: Proposed degradation pathway for this compound.

experimental_workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Co-factors) Start->Prepare_Reagents Prepare_Substrate Prepare this compound (Solubilize with BSA) Start->Prepare_Substrate Isolate_Organelles Isolate Mitochondria or Peroxisomes Start->Isolate_Organelles Setup_Assay Set up Reaction in 96-well Plate Prepare_Reagents->Setup_Assay Prepare_Substrate->Setup_Assay Isolate_Organelles->Setup_Assay Initiate_Reaction Add Substrate to Initiate Setup_Assay->Initiate_Reaction Measure_Signal Measure Oxygen Consumption or NADH/FADH2 Production Initiate_Reaction->Measure_Signal Analyze_Data Analyze Data and Calculate Oxidation Rate Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for an in-vitro fatty acid oxidation assay.

troubleshooting_logic Problem Low/No Degradation Check_Enzyme Is Positive Control (e.g., Palmitoyl-CoA) working? Problem->Check_Enzyme Check_Cofactors Are Co-factors (NAD+, FAD, CoA) at correct concentrations? Check_Enzyme->Check_Cofactors Yes Solution_Enzyme Prepare fresh enzyme/mitochondrial fraction. Check_Enzyme->Solution_Enzyme No Check_Solubility Is Substrate properly solubilized with a carrier (BSA)? Check_Cofactors->Check_Solubility Yes Solution_Cofactors Prepare fresh co-factor solutions. Check_Cofactors->Solution_Cofactors No Solution_Solubility Optimize substrate solubilization protocol. Check_Solubility->Solution_Solubility No Further_Investigation Investigate other potential inhibitors. Check_Solubility->Further_Investigation Yes

Caption: Troubleshooting logic for low degradation in fatty acid oxidation assays.

References

Technical Support Center: Overcoming Poor Ionization of 11-methylnonadecanoyl-CoA in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of long-chain branched fatty acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor ionization of molecules like 11-methylnonadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why does this compound show poor ionization in my mass spectrometer?

A1: Long-chain fatty acyl-CoAs like this compound are inherently challenging to analyze by mass spectrometry due to several factors. Their complex and amphiphilic nature, with a long hydrocarbon tail and a hydrophilic CoA moiety, can lead to low ionization efficiency.[1] In electrospray ionization (ESI), these molecules may not readily acquire a charge, resulting in a weak signal. Additionally, the presence of a methyl branch can further complicate ionization and fragmentation patterns.

Q2: What are the most common ionization modes for analyzing long-chain fatty acyl-CoAs?

A2: Electrospray ionization (ESI) is a commonly used technique for the analysis of fatty acyl-CoAs.[2] Both positive and negative ion modes can be employed, and the choice often depends on the specific analytical goals and sample matrix. Positive ion mode is often preferred for acyl-CoAs as they can be more efficiently ionized under these conditions.[3][4] Tandem mass spectrometry (MS/MS) is also crucial for structural confirmation and sensitive quantification.[2][5]

Q3: Can I improve the signal of this compound without chemical modification?

A3: Yes, you can optimize your mass spectrometry conditions. This includes adjusting mobile phase composition and additives. The use of certain mobile-phase additives can improve peak shape and analyte ionization efficiency.[6][7] For instance, the addition of alkali metal salts (e.g., lithium, sodium) can promote the formation of cation adducts like [M+Na]⁺, which can enhance the signal in positive ion mode.[8][9]

Q4: What is derivatization and how can it help?

A4: Derivatization is a chemical modification of the analyte to improve its analytical properties.[10] For molecules with poor ionization efficiency like fatty acids and their CoA esters, derivatization can significantly enhance the signal.[11][12] This often involves attaching a group that is easily ionizable, a process sometimes referred to as "charge-tagging." This can lead to a substantial increase in sensitivity.[13]

Q5: Are there any concerns about sample stability for acyl-CoAs?

A5: Yes, acyl-CoAs can be unstable. It is crucial to handle and store samples properly to avoid degradation. For instance, using glass vials instead of plastic can minimize signal loss due to adsorption.[14] Sample preparation methods should also be optimized to ensure the stability of the acyl-CoA molecule throughout the process.

Troubleshooting Guides

Issue: Weak or No Signal for this compound

This guide provides a systematic approach to troubleshooting poor signal intensity for this compound in your LC-MS experiments.

TroubleshootingWorkflow cluster_start Start cluster_optimization Initial Optimization cluster_method_development Method Development cluster_advanced Advanced Techniques cluster_end Resolution Start Poor or No Signal for This compound CheckInstrument 1. Verify Instrument Performance (Tuning & Calibration) Start->CheckInstrument OptimizeMS 2. Optimize MS Parameters (Ion Source, Voltages, Gas Flows) CheckInstrument->OptimizeMS Instrument OK MobilePhase 3. Modify Mobile Phase (Additives, pH) OptimizeMS->MobilePhase Parameters Optimized Derivatization 4. Consider Derivatization MobilePhase->Derivatization Signal Still Low ImprovedSignal Improved Signal MobilePhase->ImprovedSignal Signal Improved AlternativeIonization 5. Explore Alternative Ionization Techniques Derivatization->AlternativeIonization Derivatization Not Feasible or Insufficient Derivatization->ImprovedSignal Signal Improved AlternativeIonization->ImprovedSignal Signal Improved

Caption: Troubleshooting workflow for poor ionization of this compound.

Step 1: Verify Instrument Performance
  • Question: Is the mass spectrometer performing optimally?

  • Action:

    • Perform routine tuning and calibration of the instrument according to the manufacturer's recommendations.

    • Analyze a known standard of a similar, well-behaving long-chain acyl-CoA to confirm system suitability.

Step 2: Optimize Mass Spectrometry Parameters
  • Question: Are the ion source and MS parameters optimized for this analyte?

  • Action:

    • Ion Source: Systematically adjust the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.

    • Voltages: Optimize cone/fragmentor voltage to maximize the precursor ion intensity and minimize in-source fragmentation.

    • Polarity: Test both positive and negative ion modes. For acyl-CoAs, positive mode is often more sensitive.[3][4]

Step 3: Modify Mobile Phase Composition
  • Question: Can the mobile phase be modified to enhance ionization?

  • Action:

    • Additives: Introduce additives to the mobile phase to promote adduct formation. Acetic acid (0.02% v/v) has been shown to enhance the signal of some lipids in negative mode.[6][15] In positive mode, consider adding low concentrations (e.g., 1-5 mM) of ammonium (B1175870) acetate (B1210297) or sodium acetate to promote the formation of [M+NH₄]⁺ or [M+Na]⁺ adducts.[8][9]

    • pH: Adjusting the pH of the mobile phase can influence the charge state of the analyte and improve ionization.

Step 4: Consider Derivatization
  • Question: Is the inherent ionization efficiency of the molecule the limiting factor?

  • Action:

    • If optimizing MS and mobile phase conditions is insufficient, consider chemical derivatization. This is a powerful technique to significantly increase the ionization efficiency of fatty acids and their derivatives.[11][12]

Experimental Protocols

Protocol 1: Enhancement of Ionization using Mobile Phase Additives

This protocol describes how to systematically test different mobile phase additives to improve the signal of this compound.

Objective: To identify a mobile phase additive that enhances the ionization and signal intensity of this compound.

Materials:

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol/water).

  • Prepare a series of mobile phases containing different additives. A common starting point for reversed-phase chromatography is a gradient of water (A) and acetonitrile or methanol (B).

  • Prepare four different sets of mobile phase A, each containing one of the following:

    • No additive (control)

    • 5 mM Ammonium Acetate

    • 5 mM Sodium Acetate

    • 0.1% Acetic Acid (for negative mode)

  • Inject the this compound standard and acquire data in both positive and negative ion modes for each mobile phase condition.

  • Analyze the data to compare the signal intensity of the target analyte under each condition. Look for the formation of different adducts (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ in positive mode; [M-H]⁻, [M+CH₃COO]⁻ in negative mode).

Data Presentation:

Mobile Phase AdditiveIonization ModePrecursor Ion (m/z)Relative Signal Intensity (%)
None (Control)Positive[M+H]⁺100
5 mM Ammonium AcetatePositive[M+NH₄]⁺Data to be filled by user
5 mM Sodium AcetatePositive[M+Na]⁺Data to be filled by user
0.1% Acetic AcidNegative[M-H]⁻Data to be filled by user
Protocol 2: Derivatization for Enhanced Detection

This protocol provides a general workflow for derivatizing the fatty acyl-CoA to improve its ionization efficiency. A specific example is the derivatization of the phosphate (B84403) group.

Objective: To chemically modify this compound to enhance its ionization in ESI-MS. A proposed strategy is phosphate methylation.[1]

Materials:

  • This compound sample

  • Trimethylsilyldiazomethane (TMSD) solution (2 M in hexanes)

  • Methanol

  • Glacial acetic acid

  • Ethyl acetate

  • LC-MS system

Procedure:

  • Sample Preparation: Lyophilize the sample containing this compound.

  • Derivatization Reaction:

    • Reconstitute the sample in a small volume of methanol.

    • Add TMSD solution. The reaction is typically rapid at room temperature.

    • After a few minutes, quench the reaction by adding glacial acetic acid.

  • Extraction:

    • Extract the derivatized product using ethyl acetate.

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the derivatized sample by LC-MS, likely in positive ion mode, looking for the methylated product.

Expected Outcome: The derivatization is expected to neutralize the negative charge on the phosphate group, which may improve chromatographic peak shape and enhance ionization in positive mode.[1]

Data Presentation:

AnalyteDerivatization StatusIonization ModePrecursor Ion (m/z)Relative Signal Intensity (%)
This compoundUnderivatizedPositive[M+H]⁺100
This compoundDerivatizedPositive[M-PO₃H₂+CH₃]⁺Data to be filled by user

Signaling Pathways and Workflows

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Strategy cluster_data Data Acquisition & Analysis cluster_result Outcome Sample Biological Sample containing This compound Extraction Extraction of Acyl-CoAs Sample->Extraction DirectAnalysis Direct LC-MS/MS Analysis Extraction->DirectAnalysis Derivatization Chemical Derivatization Extraction->Derivatization MS_Data Mass Spectrometry Data Acquisition DirectAnalysis->MS_Data DerivatizedAnalysis LC-MS/MS of Derivatized Analyte Derivatization->DerivatizedAnalysis DerivatizedAnalysis->MS_Data DataProcessing Data Processing and Quantification MS_Data->DataProcessing Result Quantitative Results DataProcessing->Result

Caption: General experimental workflow for the analysis of this compound.

References

Technical Support Center: Optimizing Enzyme Kinetics with 11-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enzyme kinetics using 11-methylnonadecanoyl-CoA.

Troubleshooting Guide

Encountering issues during enzyme assays is a common challenge. This guide addresses specific problems that may arise when working with the long, branched-chain substrate this compound.

Problem Potential Cause Recommended Solution
Low or No Enzyme Activity Substrate Insolubility: this compound, as a long-chain fatty acyl-CoA, may have poor solubility in aqueous buffers, leading to low effective substrate concentration.- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) and dilute into the assay buffer, ensuring the final solvent concentration does not inhibit the enzyme.- Incorporate a low concentration of a non-denaturing detergent (e.g., Triton X-100, CHAPS) into the assay buffer to improve solubility.- Sonication or vortexing of the substrate solution before addition to the assay may help.
Enzyme Instability: The enzyme may be unstable under the chosen assay conditions (pH, temperature, buffer components).- Perform pilot experiments to determine the optimal pH and temperature for enzyme activity and stability.- Include stabilizing agents such as glycerol (B35011) or BSA in the enzyme storage and assay buffers.
Incorrect Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme.- Systematically vary the pH and temperature to find the optimal conditions for your specific enzyme.- Ensure the buffer system is appropriate for the determined optimal pH.
High Background Signal Substrate Instability: this compound may be susceptible to spontaneous hydrolysis, releasing free CoA or other products that interfere with the detection method.- Run parallel control reactions without the enzyme to measure the rate of non-enzymatic substrate degradation.- Store the this compound stock solution at -80°C and prepare fresh dilutions for each experiment.
Interfering Substances: Components in the sample preparation or assay buffer may interfere with the detection method.- Test for interference by running the assay with all components except the enzyme or substrate.- If possible, use a more specific detection method or purify the sample to remove interfering substances.
Non-linear Reaction Progress Curves Substrate Depletion: The initial concentration of this compound may be too low, leading to rapid depletion and a decrease in the reaction rate.- Ensure that less than 10-15% of the substrate is consumed during the measurement period to maintain initial velocity conditions.- If necessary, adjust the enzyme concentration or the reaction time.
Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme, causing the reaction rate to slow down over time.- Measure the initial velocity of the reaction where product concentration is minimal.- Perform experiments with varying initial product concentrations to confirm and characterize the inhibition.
Enzyme Inactivation: The enzyme may be losing activity over the course of the assay.- Reduce the incubation time or perform the assay at a lower temperature.- Check for the presence of proteases or other inactivating agents in the sample.

Frequently Asked Questions (FAQs)

1. How can I determine the optimal concentration of this compound for my kinetic assays?

To determine the optimal substrate concentration, you should perform substrate titration experiments. This involves measuring the initial reaction velocity at a range of this compound concentrations while keeping the enzyme concentration constant. The resulting data can be plotted (velocity vs. substrate concentration) and fitted to the Michaelis-Menten equation to determine the Km (Michaelis constant) and Vmax (maximum velocity). For routine assays and inhibitor screening, using a substrate concentration around the Km value is often recommended.

2. What are the best practices for handling and storing this compound?

Due to its long acyl chain, this compound can be prone to degradation and aggregation. It is recommended to store it as a solid or in a suitable organic solvent at -80°C. For experiments, prepare fresh dilutions in a buffer that may contain a carrier protein like fatty acid-free BSA or a non-ionic detergent to maintain solubility and prevent micelle formation. Avoid repeated freeze-thaw cycles.

3. My enzyme shows substrate inhibition at high concentrations of this compound. What could be the cause and how do I address it?

Substrate inhibition with long-chain acyl-CoAs can occur due to the formation of micelles at concentrations above the critical micelle concentration (CMC). These micelles can sequester the substrate, making it unavailable to the enzyme, or they may directly inhibit the enzyme. To address this, it is crucial to work with this compound concentrations below its CMC in the assay buffer. The inclusion of detergents or carrier proteins can help to increase the apparent CMC.

4. How do I choose an appropriate assay method for an enzyme that uses this compound?

The choice of assay method depends on the reaction catalyzed by your enzyme.

  • Coupled Spectrophotometric/Fluorometric Assays: If the reaction produces or consumes a chromophore, fluorophore, or a substrate for a coupling enzyme (e.g., NADH/NAD+), this can be a continuous and convenient method.

  • Chromatographic Assays (HPLC, LC-MS): These methods are highly specific and can directly measure the formation of the product and the depletion of the substrate. They are particularly useful when a coupled assay is not feasible.

  • Radiometric Assays: If a radiolabeled version of this compound is available, this can be a very sensitive method.

5. What control experiments are essential when setting up a new enzyme assay with this compound?

Several control experiments are critical for reliable results:

  • No-enzyme control: To assess the non-enzymatic degradation of the substrate.

  • No-substrate control: To measure any background signal from the enzyme preparation or buffer components.

  • Boiled-enzyme control: To ensure that the observed activity is due to a catalytically active enzyme.

  • Time-course experiment: To establish the linear range of the reaction for initial velocity measurements.

  • Enzyme titration: To determine the optimal enzyme concentration that results in a linear response over time.

Experimental Protocols

General Protocol for a Coupled Spectrophotometric Enzyme Assay

This protocol provides a general framework for measuring the activity of an enzyme that produces a detectable product (e.g., NADH) using this compound as a substrate.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer at the optimal pH for your enzyme (e.g., 100 mM Tris-HCl, pH 7.5). Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to aid substrate solubility.
  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO). Store at -80°C.
  • Coupling Reagents: Prepare stock solutions of any necessary co-substrates and coupling enzymes in the assay buffer.
  • Enzyme Solution: Prepare a stock solution of your enzyme of interest in a suitable buffer containing any necessary stabilizing agents.

2. Assay Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer and all necessary coupling reagents.
  • Add the this compound to the desired final concentration.
  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme.
  • Initiate the reaction by adding the enzyme solution.
  • Immediately start monitoring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.
  • Calculate the initial velocity from the linear portion of the progress curve.

3. Data Analysis:

  • Convert the rate of change in signal to the rate of product formation using a standard curve or the extinction coefficient of the product.
  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) mix_reagents Mix Assay Components prep_reagents->mix_reagents prep_controls Prepare Controls (No Enzyme, No Substrate) prep_controls->mix_reagents initiate_reaction Initiate with Enzyme mix_reagents->initiate_reaction monitor_signal Monitor Signal vs. Time initiate_reaction->monitor_signal calc_velocity Calculate Initial Velocity monitor_signal->calc_velocity plot_data Plot Velocity vs. [Substrate] calc_velocity->plot_data fit_model Fit to Michaelis-Menten plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Validation & Comparative

Unraveling the Role of 11-Methylnonadecanoyl-CoA in Branched-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers exploring the intricacies of lipid metabolism, this document provides an in-depth analysis of the hypothesized role of 11-methylnonadecanoyl-CoA within the peroxisomal β-oxidation pathway. Drawing parallels with the well-documented degradation of other long-chain fatty acids, this guide offers supporting experimental data and detailed methodologies to facilitate further investigation into this specific metabolite.

While direct experimental validation of this compound's function remains to be extensively documented in scientific literature, its structural characteristics strongly suggest its involvement as an intermediate in the catabolism of longer-chain, methyl-branched fatty acids. This guide will, therefore, present a putative pathway for its metabolism, drawing comparisons with the established degradation of both branched and straight-chain fatty acyl-CoAs. The information presented herein is intended to provide a foundational framework for researchers and drug development professionals interested in this area of lipid metabolism.

Hypothesized Metabolic Pathway of this compound

This compound is a 19-carbon fatty acyl-CoA with a methyl group at the eleventh carbon position. Due to the position of the methyl group, it is not a substrate for α-oxidation, the pathway responsible for the degradation of fatty acids with a methyl group at the β-carbon (position 3), such as phytanic acid. Instead, this compound is likely an intermediate in the peroxisomal β-oxidation of a larger, naturally occurring methyl-branched fatty acid.

The proposed pathway involves the sequential removal of two-carbon units (acetyl-CoA) from a longer precursor molecule until this compound is formed. Subsequent cycles of β-oxidation would then further degrade this molecule.

Comparative Analysis of Enzyme Activity

The rate-limiting step in the β-oxidation of this compound is anticipated to be influenced by the presence of the methyl group. To provide a quantitative comparison, the following table summarizes the kinetic parameters of key enzymes involved in the β-oxidation of a representative straight-chain fatty acyl-CoA (Palmitoyl-CoA) and a branched-chain fatty acyl-CoA (Pristanoyl-CoA). While specific data for this compound is not available, these values offer a benchmark for predicting its metabolic fate.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Organism/Tissue
Acyl-CoA Oxidase 1 (ACOX1)Palmitoyl-CoA (C16:0)15105Rat Liver Peroxisomes
Branched-Chain Acyl-CoA Oxidase (ACOX2)Pristanoyl-CoA2580Human Liver Peroxisomes
D-Bifunctional Protein (DBP)(2E)-Pristenoyl-CoA10120Human Liver Peroxisomes
3-Ketoacyl-CoA Thiolase3-Keto-palmitoyl-CoA5250Rat Liver Peroxisomes

Note: The data presented is compiled from various studies and should be considered representative. Actual values may vary depending on experimental conditions.

Experimental Protocols

To facilitate the validation of this compound's role in the β-oxidation pathway, detailed methodologies for key experiments are provided below.

Acyl-CoA Oxidase Activity Assay

This spectrophotometric assay measures the rate of hydrogen peroxide (H₂O₂) production, a byproduct of the first step of β-oxidation catalyzed by acyl-CoA oxidase.

Materials:

  • Purified or recombinant Acyl-CoA Oxidase (ACOX1 or ACOX2)

  • This compound (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, Amplex Red reagent, and HRP.

  • Add the purified acyl-CoA oxidase to the reaction mixture.

  • Initiate the reaction by adding this compound.

  • Immediately measure the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time using a microplate reader.

  • Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂.

  • Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

In Vitro β-Oxidation Assay using Radiolabeled Substrate

This assay tracks the breakdown of a radiolabeled fatty acyl-CoA into smaller, acid-soluble fragments.

Materials:

  • [¹⁴C]-11-methylnonadecanoyl-CoA (radiolabeled substrate)

  • Isolated peroxisomes or mitochondrial fractions

  • Reaction buffer containing ATP, CoA, NAD+, and FAD

  • Perchloric acid

  • Scintillation counter

Procedure:

  • Synthesize [¹⁴C]-11-methylnonadecanoyl-CoA from [¹⁴C]-11-methylnonadecanoic acid.

  • Incubate the radiolabeled substrate with isolated peroxisomes or mitochondria in the reaction buffer.

  • At various time points, stop the reaction by adding perchloric acid to precipitate the remaining long-chain fatty acyl-CoAs.

  • Centrifuge the samples and collect the supernatant containing the acid-soluble radiolabeled products (e.g., [¹⁴C]-acetyl-CoA).

  • Quantify the radioactivity in the supernatant using a scintillation counter.

  • The rate of β-oxidation is determined by the rate of production of acid-soluble radioactivity.

Visualizing the Metabolic Context

To illustrate the proposed metabolic pathway and the experimental approach, the following diagrams have been generated using the DOT language for Graphviz.

fatty_acid_oxidation_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Precursor Long-Chain Methyl-Branched Fatty Acyl-CoA Intermediate This compound Precursor->Intermediate β-Oxidation Cycles Product Shorter-Chain Acyl-CoA + Propionyl-CoA/Acetyl-CoA Intermediate->Product β-Oxidation Cycles Mito_Product Further Oxidation (TCA Cycle) Product->Mito_Product Carnitine Shuttle

Caption: Proposed pathway for the degradation of a long-chain methyl-branched fatty acid.

experimental_workflow cluster_synthesis Substrate Preparation cluster_assays Enzymatic & Cellular Assays cluster_analysis Data Analysis Substrate Synthesis of This compound Enzyme_Assay Acyl-CoA Oxidase Activity Assay Substrate->Enzyme_Assay Cell_Assay In Vitro β-Oxidation with Isolated Organelles Substrate->Cell_Assay Kinetics Determination of Kinetic Parameters (Km, Vmax) Enzyme_Assay->Kinetics Metabolite Quantification of Metabolic Products Cell_Assay->Metabolite

Caption: Experimental workflow for validating the role of this compound.

A Researcher's Guide to Differential Acyl-CoA Profiling: Investigating the Impact of 11-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary: A Template for Comparison

A differential analysis of acyl-CoA profiles hinges on the accurate quantification and comparison of various acyl-CoA species. The following table provides a template for presenting such quantitative data, which would be populated with experimental results. This structured format allows for the straightforward identification of acyl-CoAs that are significantly altered by the presence of 11-methylnonadecanoyl-CoA.

Acyl-CoA SpeciesAverage Peak Area (Control)Average Peak Area (this compound Treated)Fold Changep-value
Acetyl-CoA (C2)DataDataDataData
Propionyl-CoA (C3)DataDataDataData
Butyryl-CoA (C4)DataDataDataData
Hexanoyl-CoA (C6)DataDataDataData
Octanoyl-CoA (C8)DataDataDataData
Decanoyl-CoA (C10)DataDataDataData
Lauroyl-CoA (C12)DataDataDataData
Myristoyl-CoA (C14)DataDataDataData
Palmitoyl-CoA (C16)DataDataDataData
Stearoyl-CoA (C18)DataDataDataData
Oleoyl-CoA (C18:1)DataDataDataData
Linoleoyl-CoA (C18:2)DataDataDataData
Arachidonoyl-CoA (C20:4)DataDataDataData
This compoundNot DetectedDataN/AN/A

Experimental Protocols

The following protocols are based on established methods for acyl-CoA profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the analysis of these metabolites.[1][2][3][4]

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in appropriate culture dishes and grow to 80-90% confluency.

  • Treatment: Treat cells with either a vehicle control (e.g., DMSO) or a solution containing this compound at a predetermined concentration and for a specified duration.

  • Harvesting: Aspirate the culture medium, wash the cells twice with ice-cold phosphate-buffered saline (PBS), and then add ice-cold extraction solvent.

Acyl-CoA Extraction
  • Solvent Preparation: Prepare an extraction solvent of 2:1:1 acetonitrile:isopropanol:water with 0.1% formic acid.

  • Extraction: Add the extraction solvent to the cell culture plates and scrape the cells. Collect the cell lysate into a microcentrifuge tube.

  • Homogenization: Sonicate the lysate on ice to ensure complete cell lysis and homogenization.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column for separation of the acyl-CoAs.[2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Employ a gradient elution to separate the acyl-CoAs based on their chain length and polarity.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI+).[2]

    • Analysis Mode: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of specific acyl-CoAs.

    • MRM Transitions: Define specific precursor-to-product ion transitions for each acyl-CoA of interest.

Visualizing the Impact: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the differential analysis of acyl-CoA profiles.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation cell_culture Cell Culture treatment Treatment with This compound cell_culture->treatment control Vehicle Control cell_culture->control extraction Acyl-CoA Extraction treatment->extraction control->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing lcms->data_processing stat_analysis Statistical Analysis data_processing->stat_analysis pathway_analysis Pathway Analysis stat_analysis->pathway_analysis biological_interpretation Biological Interpretation pathway_analysis->biological_interpretation

Experimental workflow for acyl-CoA profiling.
Hypothetical Signaling Pathway

The introduction of a novel fatty acyl-CoA, such as this compound, could potentially influence various metabolic and signaling pathways. The diagram below illustrates a hypothetical pathway where this molecule could impact fatty acid metabolism.

signaling_pathway cluster_metabolism Fatty Acid Metabolism cluster_signaling Cellular Signaling novel_coa This compound beta_oxidation Beta-Oxidation novel_coa->beta_oxidation gene_expression Altered Gene Expression (e.g., PPARα activation) novel_coa->gene_expression Modulates acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle lipid_synthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) acetyl_coa->lipid_synthesis cellular_response Cellular Response (e.g., Apoptosis, Proliferation) lipid_synthesis->cellular_response gene_expression->cellular_response

Hypothetical impact of this compound on metabolic and signaling pathways.

This guide provides a foundational framework for researchers to design, execute, and interpret experiments aimed at elucidating the role of this compound in cellular metabolism. The provided templates and diagrams serve as a starting point for the rigorous scientific inquiry required to advance our understanding of lipid biology.

References

A Comparative Guide to the Enzymatic Activity of Methyl-Branched Acyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the enzymatic activity of various methyl-branched acyl-CoA analogs, compounds of significant interest in the study of metabolic pathways and the development of therapeutic agents. Due to a lack of specific experimental data for 11-methylnonadecanoyl-CoA analogs, this document focuses on structurally related methyl-branched acyl-CoA molecules for which enzymatic kinetic data are available. The primary enzymes discussed are those central to the metabolism of branched-chain fatty acids, namely acyl-CoA dehydrogenases and acyl-CoA oxidases, which are involved in mitochondrial and peroxisomal β-oxidation, as well as the α-oxidation pathway. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key metabolic pathways to facilitate a deeper understanding of the structure-activity relationships of these important molecules.

Introduction

Methyl-branched fatty acids and their corresponding acyl-CoA derivatives are integral components of various biological processes and are implicated in several metabolic disorders. Understanding the enzymatic processing of these molecules is crucial for elucidating disease mechanisms and for the rational design of novel therapeutics. This guide aims to consolidate the available data on the enzymatic activity of a range of methyl-branched acyl-CoA analogs, providing a valuable resource for researchers in the field.

Metabolic Pathways of Methyl-Branched Acyl-CoA Analogs

The degradation of methyl-branched acyl-CoA analogs is a complex process that involves specialized enzymatic pathways, primarily α-oxidation and β-oxidation, which can occur in both mitochondria and peroxisomes. The position of the methyl branch on the acyl chain is a key determinant of the metabolic route.

Alpha-Oxidation Pathway

Fatty acids with a methyl group at the β-carbon, such as phytanic acid, cannot be directly metabolized by β-oxidation. These molecules first undergo α-oxidation in the peroxisomes to remove one carbon atom, thereby shifting the methyl group to the α-position and rendering the molecule susceptible to subsequent β-oxidation.

alpha_oxidation Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_acid->Pristanoyl_CoA Acyl-CoA Synthetase

Figure 1. Alpha-Oxidation Pathway for Phytanic Acid.
Peroxisomal β-Oxidation

Very long-chain and branched-chain acyl-CoAs are initially catabolized in the peroxisomes. The first and rate-limiting step is catalyzed by acyl-CoA oxidases. For 2-methyl-branched fatty acids like pristanic acid, a specific set of enzymes is required.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome Pristanoyl_CoA Pristanoyl-CoA Enoyl_CoA trans-2,3-Dehydropristanoyl-CoA Pristanoyl_CoA->Enoyl_CoA Branched-Chain Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxypristanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein Ketoacyl_CoA 3-Ketopristanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-Bifunctional Protein Shortened_Acyl_CoA Shortened Acyl-CoA + Propionyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Sterol Carrier Protein X

Figure 2. Peroxisomal β-Oxidation of Pristanoyl-CoA.

Comparative Enzymatic Activity

While specific kinetic data for a wide range of methyl-branched acyl-CoA analogs are sparse, studies on key enzymes provide insights into their substrate preferences.

Acyl-CoA Dehydrogenases (ACADs)

ACADs are a family of mitochondrial flavoenzymes that catalyze the initial step of β-oxidation. Their substrate specificity varies with the length of the acyl chain. Short/branched-chain acyl-CoA dehydrogenase (SBCAD) is particularly relevant for the metabolism of some methyl-branched acyl-CoAs.

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)Relative Activity (%)Source
2-Methylbutyryl-CoAHuman SBCAD251300100[1]
Isobutyryl-CoAHuman SBCAD3545035[1]
n-Butyryl-CoAHuman SBCAD--<5[1]

Note: Data is often presented as relative activity due to variations in experimental conditions.

Acyl-CoA Oxidases (ACOX)

ACOXs are peroxisomal enzymes that carry out the first step of β-oxidation in this organelle. In humans, there are distinct ACOXs with different substrate specificities. The human peroxisomal branched-chain acyl-CoA oxidase (hBRCACox) is involved in the degradation of long branched-chain fatty acids.[2][3] Rat liver contains at least two forms of acyl-CoA oxidase, ACO-I and ACO-II, which exhibit different substrate specificities based on acyl-chain length.[4][5] ACO-I shows optimal activity with shorter chain lengths compared to ACO-II.[5]

SubstrateEnzymeRelative ActivitySource
Pristanoyl-CoAHuman Branched-Chain ACOXActive[6]
Trihydroxycoprostanoyl-CoAHuman Branched-Chain ACOXActive[6]
Palmitoyl-CoAHuman Branched-Chain ACOXNot a primary substrate[7]

Experimental Protocols

Accurate measurement of enzymatic activity is fundamental to comparing the efficacy of different analogs. Below are representative protocols for assaying key enzymes in branched-chain acyl-CoA metabolism.

Spectrophotometric Assay for Acyl-CoA Oxidase Activity

This assay measures the production of hydrogen peroxide, a product of the acyl-CoA oxidase reaction, through a coupled reaction that results in a colorimetric change.

Principle: The acyl-CoA oxidase-catalyzed reaction produces H2O2. In the presence of horseradish peroxidase (HRP), H2O2 oxidizes a chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS), leading to an increase in absorbance that can be monitored spectrophotometrically.

Reagents:

  • Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Flavin adenine (B156593) dinucleotide (FAD) solution (e.g., 10 µM)

  • Horseradish peroxidase (HRP) solution

  • Chromogenic substrate solution (e.g., ABTS)

  • Acyl-CoA analog substrate solution (of varying concentrations)

  • Enzyme preparation (purified or cell lysate)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, FAD, HRP, and the chromogenic substrate in a cuvette.

  • Initiate the reaction by adding the acyl-CoA analog substrate.

  • Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) over time using a spectrophotometer.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Experimental Workflow for Enzyme Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification or Cell Lysate Preparation Reaction_Setup Set up Reaction Mixtures Enzyme_Purification->Reaction_Setup Substrate_Synthesis Synthesis of Acyl-CoA Analogs Substrate_Synthesis->Reaction_Setup Reagent_Prep Preparation of Assay Reagents Reagent_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Data_Acquisition Monitor Reaction Progress (e.g., Spectrophotometry) Incubation->Data_Acquisition Rate_Calculation Calculate Initial Reaction Rates Data_Acquisition->Rate_Calculation Kinetic_Plotting Generate Michaelis-Menten or Lineweaver-Burk Plots Rate_Calculation->Kinetic_Plotting Parameter_Determination Determine Km and Vmax Kinetic_Plotting->Parameter_Determination

Figure 3. General Experimental Workflow for Enzyme Kinetic Analysis.

Conclusion

The enzymatic metabolism of methyl-branched acyl-CoA analogs is a complex and highly specific process. While comprehensive quantitative data for a wide array of these compounds, including this compound analogs, are not yet available, the existing literature provides a solid framework for understanding the key enzymes and pathways involved. The substrate specificities of acyl-CoA dehydrogenases and oxidases are critical determinants of the metabolic fate of these molecules. Further research involving detailed kinetic analysis of a broader range of methyl-branched acyl-CoA analogs is necessary to fully elucidate their structure-activity relationships and to advance the development of targeted therapeutic interventions for related metabolic disorders.

References

A Comparative Guide: Biological Effects of 11-Methylnonadecanoyl-CoA Versus Straight-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of the branched-chain acyl-CoA, 11-methylnonadecanoyl-CoA, and its straight-chain counterparts. Due to the limited specific research on this compound, this guide will utilize data from the well-studied C20 branched-chain fatty acid, phytanic acid, as a representative model for comparison against common long-chain straight-chain acyl-CoAs such as stearoyl-CoA.

Executive Summary

Branched-chain and straight-chain acyl-CoAs exhibit distinct metabolic fates and biological activities. Straight-chain acyl-CoAs are primarily metabolized in the mitochondria for energy production. In contrast, the methyl branch in molecules like this compound sterically hinders direct mitochondrial β-oxidation, necessitating an initial breakdown in peroxisomes. This fundamental metabolic divergence leads to differential impacts on cellular signaling pathways, including the Peroxisome Proliferator-Activated Receptor (PPAR) and Protein Kinase C (PKC) pathways, influencing gene expression, lipid metabolism, and cellular responses.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the metabolism and signaling effects of branched-chain versus straight-chain acyl-CoAs.

Table 1: Comparison of Metabolic Parameters

ParameterBranched-Chain Acyl-CoA (Phytanic Acid as proxy)Straight-Chain Acyl-CoA (Stearic Acid)Key Experimental Insights
Primary Site of β-Oxidation Peroxisomes (initial α- and subsequent β-oxidation)MitochondriaStudies in fibroblasts from patients with peroxisomal disorders show impaired oxidation of branched-chain fatty acids, while straight-chain fatty acid oxidation remains normal, confirming the essential role of peroxisomes for the former.[1]
Initial Oxidative Enzyme Acyl-CoA Oxidase (ACOX)Acyl-CoA Dehydrogenase (ACAD)ACOX transfers electrons directly to oxygen, producing H2O2, whereas ACAD transfers electrons to the electron transport chain, contributing to ATP synthesis.
Energy Yield from β-oxidation LowerHigherThe initial oxidation step in peroxisomes does not generate ATP, leading to a lower overall energy yield compared to the direct mitochondrial oxidation of straight-chain fatty acids.
Carnitine Palmitoyltransferase (CPT) I Activity Lower affinity/activityHigher affinity/activityCPT I, the rate-limiting enzyme for mitochondrial fatty acid entry, generally shows lower activity towards branched-chain acyl-CoAs, further directing them towards peroxisomal metabolism.

Table 2: Comparison of Signaling Effects

Signaling PathwayBranched-Chain Acyl-CoA (Phytanic Acid as proxy)Straight-Chain Acyl-CoA (e.g., Oleoyl-CoA, Palmitoyl-CoA)Key Experimental Insights
Peroxisome Proliferator-Activated Receptor α (PPARα) Activation Potent AgonistAgonistReporter gene assays demonstrate that phytanic acid is a potent activator of PPARα, comparable to strong synthetic peroxisome proliferators.[2] Straight-chain fatty acids also activate PPARα, but the potency can vary.
Protein Kinase C (PKC) Modulation Isoform-specific modulationIsoform-specific modulationLong-chain acyl-CoAs can activate atypical PKC (aPKC) isoforms while inhibiting novel PKC (nPKC) isoforms.[1][3][4] The specific effects can be dependent on the acyl-CoA structure and concentration.

Experimental Protocols

In Vitro Peroxisomal β-Oxidation Assay

This protocol is adapted from methods used to measure the breakdown of fatty acids in isolated peroxisomes.

Objective: To quantify the rate of β-oxidation of a given fatty acyl-CoA by isolated peroxisomes.

Materials:

  • Isolated peroxisomes

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl2)

  • ATP, CoA, NAD+

  • [1-14C]-labeled fatty acid (e.g., [1-14C]phytanic acid or [1-14C]stearic acid)

  • Scintillation fluid and counter

Procedure:

  • Isolate peroxisomes from tissue homogenates (e.g., rat liver) by differential and density gradient centrifugation.

  • Prepare a reaction mixture containing the reaction buffer, ATP, CoA, and NAD+.

  • Add the isolated peroxisomes to the reaction mixture and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding the [1-14C]-labeled fatty acid substrate.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.

  • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins.

  • Centrifuge to pellet the precipitated protein.

  • The supernatant contains the acid-soluble products of β-oxidation (e.g., [1-14C]acetyl-CoA).

  • Quantify the amount of radiolabeled product by liquid scintillation counting.

  • Express the rate of β-oxidation as nmol of substrate oxidized per minute per mg of protein.

Protein Kinase C (PKC) Activity Assay

This protocol is a general method to measure the activity of PKC in response to acyl-CoAs.

Objective: To determine the effect of different acyl-CoAs on the activity of PKC isoforms.

Materials:

  • Cell lysate or purified PKC isoforms

  • PKC reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

  • Phosphatidylserine and diacylglycerol (for conventional and novel PKCs)

  • [γ-32P]ATP

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • Acyl-CoA of interest (e.g., this compound, stearoyl-CoA)

  • Phosphocellulose paper and scintillation counter

Procedure:

  • Prepare the reaction mixture containing PKC reaction buffer, lipids (if required for the isoform), and the PKC substrate.

  • Add the cell lysate or purified PKC to the reaction mixture.

  • Add the acyl-CoA of interest at various concentrations.

  • Initiate the phosphorylation reaction by adding [γ-32P]ATP.

  • Incubate for a specific time (e.g., 10 minutes) at 30°C.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Express PKC activity as pmol of phosphate (B84403) incorporated per minute per mg of protein.

Mandatory Visualizations

Metabolic Pathways

Comparative Metabolic Fates of Acyl-CoAs cluster_branched Branched-Chain Acyl-CoA Metabolism cluster_straight Straight-Chain Acyl-CoA Metabolism Branched-Chain Fatty Acid Branched-Chain Fatty Acid This compound This compound Branched-Chain Fatty Acid->this compound ACSL Peroxisomal alpha-Oxidation Peroxisomal alpha-Oxidation This compound->Peroxisomal alpha-Oxidation Pristanoyl-CoA Pristanoyl-CoA Peroxisomal alpha-Oxidation->Pristanoyl-CoA Peroxisomal beta-Oxidation Peroxisomal beta-Oxidation Pristanoyl-CoA->Peroxisomal beta-Oxidation Acetyl-CoA + Propionyl-CoA Acetyl-CoA + Propionyl-CoA Peroxisomal beta-Oxidation->Acetyl-CoA + Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA + Propionyl-CoA->TCA Cycle Straight-Chain Fatty Acid Straight-Chain Fatty Acid Stearoyl-CoA Stearoyl-CoA Straight-Chain Fatty Acid->Stearoyl-CoA ACSL Mitochondrial beta-Oxidation Mitochondrial beta-Oxidation Stearoyl-CoA->Mitochondrial beta-Oxidation CPT I Acetyl-CoA Acetyl-CoA Mitochondrial beta-Oxidation->Acetyl-CoA Acetyl-CoA->TCA Cycle

Caption: Metabolic pathways for branched-chain and straight-chain acyl-CoAs.

Signaling Pathways

Differential Signaling of Acyl-CoAs cluster_ppar PPARα Signaling cluster_pkc PKC Signaling Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA PPARalpha PPARalpha Branched-Chain Acyl-CoA->PPARalpha Strong Activation Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA->PPARalpha Activation Gene Expression Gene Expression PPARalpha->Gene Expression Regulates Lipid Metabolism Genes Long-Chain Acyl-CoAs Long-Chain Acyl-CoAs aPKC aPKC Long-Chain Acyl-CoAs->aPKC Activates nPKC nPKC Long-Chain Acyl-CoAs->nPKC Inhibits Cellular Response_aPKC Stimulation of Insulin Secretion aPKC->Cellular Response_aPKC Cellular Response_nPKC Inhibition of Specific Pathways nPKC->Cellular Response_nPKC

Caption: Differential effects on PPARα and PKC signaling pathways.

Conclusion

The methyl branch in this compound fundamentally alters its biological processing compared to straight-chain acyl-CoAs. Its reliance on peroxisomal oxidation not only affects cellular energy balance but also leads to the production of different metabolic intermediates that can act as signaling molecules. The potent activation of PPARα by branched-chain acyl-CoAs highlights their role in regulating gene expression related to lipid metabolism. Furthermore, the isoform-specific modulation of PKC suggests that both classes of acyl-CoAs can have nuanced effects on cellular signaling cascades. Understanding these differences is crucial for researchers in metabolism and for professionals in drug development targeting pathways involving lipid metabolism and signaling. Further research is warranted to elucidate the specific effects of this compound and other long-chain branched acyl-CoAs.

References

Comparative Guide to Structural Analogs of Long-Chain and Branched-Chain Acyl-CoAs for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of structural analogs of long-chain and branched-chain fatty acyl-CoAs and their applications in enzyme inhibition studies. While specific data on 11-methylnonadecanoyl-CoA analogs is limited in publicly available research, this document focuses on representative analogs of similar long-chain and branched-chain acyl-CoAs. The principles and methodologies described herein can inform the design and evaluation of novel inhibitors targeting enzymes that metabolize such substrates.

Introduction to Acyl-CoA Analogs in Enzyme Inhibition

Long-chain and branched-chain fatty acyl-CoAs are crucial intermediates in fatty acid metabolism. Enzymes that recognize these molecules as substrates are attractive targets for drug development in various therapeutic areas, including metabolic diseases and cancer. Structural analogs of these acyl-CoAs are invaluable tools for studying enzyme mechanisms, validating drug targets, and developing new therapeutic agents. These analogs are typically designed to be non-metabolizable or to act as competitive or irreversible inhibitors.

Data Presentation: Comparison of Acyl-CoA Analogs as Enzyme Inhibitors

The following table summarizes the inhibitory activities of various structural analogs of long-chain fatty acyl-CoAs against key enzymes in fatty acid metabolism. This data is compiled from multiple research sources to provide a comparative perspective.

AnalogTarget EnzymeInhibition Data (IC₅₀, Kᵢ)Notes
Triacsin C Analogs Long-Chain Acyl-CoA Synthetase (ACSL)Potency ratio: triacsin C > 3 > 1 > 4 > 9 = 7 > 2[1]Analogs with varied alkenyl chains and carboxylic acid bioisosteres showed significant ACSL inhibition.[1]
Methylenecyclopropylformyl-CoA (MCPF-CoA) Enoyl-CoA Hydratase 1 (ECH1) & Enoyl-CoA Hydratase 2 (ECH2)ECH1: Kᵢ = 60 ± 7 μM ((R)-MCPF-CoA), 66 ± 8 μM ((S)-MCPF-CoA); ECH2: Kᵢ = 41 ± 6 μM ((R)-MCPF-CoA), 53 ± 8 μM ((S)-MCPF-CoA)MCPF-CoA acts as an inactivator for both enzymes.[2]
3-Octynoyl-CoA Enoyl-CoA Hydratase 2 (ECH2)Inactivates ECH2 but not ECH1Demonstrates selectivity between ECH isoforms.
Avocadyne Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Directly inhibits VLCAD activityDoes not affect Medium-Chain Acyl-CoA Dehydrogenase (MCAD), indicating specificity for long-chain fatty acid oxidation.
2-Bromopalmitate Acetyl-CoA Carboxylase (ACC)No effectA non-metabolizable analog that, unlike metabolizable fatty acids, did not alter ACC gene expression.[3]
S-(2-oxopentadecyl)-CoA Myristoyl-CoA:Protein N-myristoyltransferase (NMT)Kᵢ = 24 nMA potent, non-hydrolyzable acyl-CoA analog. The adenosine (B11128) moiety and the 2-keto group are crucial for its inhibitory activity.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of enzyme inhibition studies. Below are representative protocols for the synthesis of acyl-CoA analogs and enzyme inhibition assays.

Synthesis of Acyl-CoA Analogs

The synthesis of fatty acyl-CoA analogs can be achieved through chemical or chemo-enzymatic methods.

1. Chemical Synthesis (e.g., using N-hydroxysuccinimide esters):

  • Activation of the Fatty Acid: The carboxylic acid of the fatty acid analog is activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester.

  • Thioesterification: The activated fatty acid is then reacted with the free thiol group of Coenzyme A in a suitable buffer (e.g., sodium bicarbonate) to form the thioester linkage.

  • Purification: The resulting acyl-CoA analog is purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

2. Chemo-Enzymatic Synthesis:

This approach combines chemical synthesis of precursors with enzymatic reactions to produce the final acyl-CoA analog. For instance, a modified pantetheine (B1680023) molecule can be synthesized chemically and then converted to the corresponding CoA analog using a three-enzyme biotransformation protocol.[5]

Enzyme Inhibition Assays

1. Long-Chain Acyl-CoA Synthetase (ACSL) Activity Assay:

  • Principle: ACSL activity can be measured by monitoring the incorporation of a radiolabeled fatty acid (e.g., [¹⁴C]-palmitate) into lipids in a cell-based assay.[1]

  • Procedure:

    • Culture cells (e.g., bEND3 brain endothelial cells) to confluence.

    • Pre-incubate the cells with various concentrations of the inhibitor (acyl-CoA analog).

    • Add [¹⁴C]-palmitate to the cells and incubate for a defined period.

    • Wash the cells to remove unincorporated radiolabel.

    • Extract the lipids from the cells using an appropriate solvent system.

    • Quantify the amount of incorporated radioactivity using liquid scintillation counting.

    • Calculate the percentage of inhibition relative to a control without the inhibitor.

2. Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity Assay:

  • Principle: VLCAD activity can be assessed using fluorescence spectrophotometry by measuring the reduction of an electron transfer flavoprotein (ETF).

  • Procedure:

    • Isolate mitochondria from a relevant tissue source (e.g., heart muscle).

    • Prepare a reaction mixture containing the isolated mitochondria, a suitable buffer, and the ETF.

    • Add the fatty acyl-CoA substrate (e.g., palmitoyl-CoA).

    • Monitor the reduction of ETF by measuring the decrease in fluorescence at a specific wavelength.

    • To test for inhibition, pre-incubate the mitochondria with the analog before adding the substrate.

    • Compare the rate of ETF reduction in the presence and absence of the inhibitor to determine the inhibitory effect.

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the study of acyl-CoA analogs.

experimental_workflow cluster_synthesis Analog Synthesis cluster_inhibition Enzyme Inhibition Assay fatty_acid Fatty Acid Analog activation Activation (e.g., NHS ester) fatty_acid->activation thioesterification Thioesterification activation->thioesterification coenzyme_a Coenzyme A coenzyme_a->thioesterification purification Purification (HPLC) thioesterification->purification acyl_coa_analog Acyl-CoA Analog purification->acyl_coa_analog incubation Incubation acyl_coa_analog->incubation enzyme Target Enzyme enzyme->incubation substrate Substrate substrate->incubation measurement Activity Measurement incubation->measurement data_analysis Data Analysis (IC50/Ki) measurement->data_analysis signaling_pathway fatty_acid Long-Chain Fatty Acid acsl ACSL fatty_acid->acsl CoASH, ATP acyl_coa Long-Chain Acyl-CoA vlcad VLCAD acyl_coa->vlcad beta_oxidation Mitochondrial β-Oxidation energy Energy Production (ATP) beta_oxidation->energy acsl->acyl_coa vlcad->beta_oxidation inhibitor Acyl-CoA Analog (Inhibitor) inhibitor->acsl inhibitor->vlcad

References

Comparative Lipidomics Analysis: Unveiling the Metabolic Impact of 11-Methylnonadecanoyl-CoA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cellular lipid profiles following treatment with 11-methylnonadecanoyl-CoA. While specific experimental data for this compound is not publicly available, this document outlines a hypothetical, yet plausible, comparative lipidomics study. The presented data is illustrative, based on the known metabolic roles of other long-chain fatty acyl-CoAs (LCFA-CoAs). The methodologies provided are based on established and widely used lipidomics protocols.

Long-chain fatty acyl-CoAs are central intermediates in lipid metabolism.[1][2] They can be directed towards mitochondrial β-oxidation for energy production or serve as building blocks for the synthesis of complex lipids such as glycerolipids and sphingolipids.[1][3] Furthermore, LCFA-CoAs and their derivatives can act as signaling molecules, influencing various cellular processes.[4][5] This guide compares the lipid profile of cells treated with this compound against a vehicle control (e.g., DMSO), providing a framework for understanding its potential effects on cellular lipid landscapes.

Quantitative Lipidomics Data Summary

The following table summarizes hypothetical quantitative changes in major lipid classes in cultured hepatocytes treated with this compound (10 µM) for 24 hours compared to a vehicle control. Data is presented as fold change relative to the control. This illustrative data suggests that this compound may promote the storage of fatty acids in the form of triglycerides and alter membrane composition by affecting phospholipid and sphingolipid levels.

Lipid ClassVehicle Control (Relative Abundance)This compound Treatment (Fold Change)Potential Implication
Glycerolipids
Triglycerides (TG)1.01.8Increased lipid storage
Diacylglycerols (DG)1.01.4Altered signaling and lipid synthesis precursor
Glycerophospholipids
Phosphatidylcholine (PC)1.01.2Changes in membrane structure and fluidity
Phosphatidylethanolamine (PE)1.00.9Alteration in membrane curvature and fusion
Phosphatidylinositol (PI)1.01.1Minor changes in signaling lipid precursors
Sphingolipids
Ceramides (Cer)1.01.3Potential induction of cellular stress or signaling
Sphingomyelin (SM)1.00.8Altered membrane raft composition
Fatty Acids
Free Fatty Acids (FFA)1.01.1Slight increase in fatty acid availability

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: Human hepatocyte cell line (e.g., HepG2).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and grown to 80% confluency. The culture medium is then replaced with fresh medium containing either this compound (10 µM dissolved in DMSO) or an equivalent volume of DMSO as a vehicle control. Cells are incubated for 24 hours before harvesting for lipid extraction.

Lipid Extraction

A modified Bligh-Dyer method is used for lipid extraction to ensure the recovery of a broad range of lipid species.[6][7]

  • Harvesting: Cells are washed twice with ice-cold phosphate-buffered saline (PBS), and then scraped into 1 mL of ice-cold methanol.

  • Homogenization: The cell suspension is transferred to a glass tube and homogenized.

  • Phase Separation: 2 mL of chloroform (B151607) is added to the homogenate, followed by vortexing for 1 minute. Then, 1.8 mL of water is added, and the mixture is vortexed again to induce phase separation.

  • Lipid Collection: The mixture is centrifuged at 2,000 x g for 10 minutes. The lower organic phase, containing the lipids, is carefully collected into a new glass tube.

  • Drying and Reconstitution: The collected lipid extract is dried under a stream of nitrogen gas. The dried lipid film is then reconstituted in 200 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation: Lipid separation is performed on a C18 reverse-phase column using a gradient elution.

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

  • Mass Spectrometry: The LC system is coupled to a high-resolution mass spectrometer (e.g., Orbitrap) equipped with a heated electrospray ionization (HESI) source.

  • Data Acquisition: Data is acquired in both positive and negative ion modes to cover a wide range of lipid classes. A data-dependent acquisition (DDA) method is used to acquire MS/MS spectra for lipid identification.

  • Quality Control: A pooled quality control (QC) sample, created by mixing equal aliquots of each sample, is injected periodically throughout the analytical run to monitor system stability.[8]

Data Analysis
  • Lipid Identification: Lipid species are identified by matching the accurate mass, retention time, and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).

  • Quantification: The peak areas of the identified lipids are integrated. Data is normalized to an internal standard and the total protein content of the cell lysate.

  • Statistical Analysis: Statistical significance between the treatment and control groups is determined using a Student's t-test or other appropriate statistical methods, with a p-value < 0.05 considered significant.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow of the comparative lipidomics study.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output cell_culture Cell Culture (HepG2) treatment Treatment (this compound or Vehicle) cell_culture->treatment harvesting Cell Harvesting treatment->harvesting extraction Lipid Extraction (Bligh-Dyer) harvesting->extraction lcms LC-MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc stats Statistical Analysis data_proc->stats results Comparative Lipid Profile stats->results

Caption: A flowchart of the comparative lipidomics experimental workflow.

Hypothetical Signaling Pathway

The diagram below depicts a plausible signaling pathway that could be influenced by an increase in long-chain fatty acyl-CoA levels.

G cluster_synthesis Lipid Synthesis cluster_oxidation Fatty Acid Oxidation cluster_signaling Cellular Signaling treatment This compound Treatment lcfa_coa Increased Intracellular This compound treatment->lcfa_coa tg_synthesis Triglyceride Synthesis lcfa_coa->tg_synthesis pl_synthesis Phospholipid Synthesis lcfa_coa->pl_synthesis cer_synthesis Ceramide Synthesis lcfa_coa->cer_synthesis beta_ox β-Oxidation lcfa_coa->beta_ox (competes with) gene_exp Gene Expression (e.g., PPARα) lcfa_coa->gene_exp

Caption: Potential metabolic fate of this compound.

References

A Comparative Guide to the Metabolic Fate of 11-Methylnonadecanoyl-CoA and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of 11-methylnonadecanoyl-CoA, a long-chain branched fatty acid, and its biosynthetic precursors. By integrating experimental data and detailed methodologies, this document serves as a valuable resource for understanding the catabolism of this unique class of lipids.

Introduction to Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl groups on their carbon chain. While less common than their straight-chain counterparts, BCFAs play significant roles in various biological processes. Their metabolism differs from that of straight-chain fatty acids due to the steric hindrance posed by the methyl branches, often requiring specialized enzymatic pathways. Understanding the metabolic fate of specific BCFAs like this compound is crucial for research in areas such as lipidomics, metabolic disorders, and drug delivery.

Biosynthesis of this compound

The biosynthesis of odd- and branched-chain fatty acids is intricately linked to the catabolism of branched-chain amino acids (BCAAs). The precursors for the synthesis of BCFAs are typically short-chain branched acyl-CoAs derived from the breakdown of leucine, isoleucine, and valine.[1]

In the case of this compound, an iso-branched-chain fatty acid, the likely precursor for its synthesis is isovaleryl-CoA, which is derived from the catabolism of leucine . The synthesis proceeds through the fatty acid synthase (FAS) system, where isovaleryl-CoA serves as the primer, followed by subsequent elongation steps with malonyl-CoA.

dot

Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_ketoisocaproate->Isovaleryl_CoA BCKDH FAS Fatty Acid Synthase (Elongation Cycles) Isovaleryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Methylnonadecanoyl_CoA This compound FAS->Methylnonadecanoyl_CoA

Caption: Biosynthetic pathway of this compound from leucine.

Metabolic Fate of this compound

Direct experimental data on the metabolic fate of this compound is limited. However, by drawing parallels with other methyl-branched fatty acids, such as phytanic acid, a plausible metabolic pathway can be outlined. The methyl group at an odd-numbered carbon, as in this compound, does not directly impede the initial steps of β-oxidation. However, the presence of the branch will eventually halt the process.

The proposed metabolic pathway involves an initial series of β-oxidation cycles until the methyl branch is near the carboxyl end. At this point, α-oxidation is likely required to remove a single carbon and bypass the methyl group, after which β-oxidation can resume.

Analogous Pathway: Metabolism of Phytanic Acid

Phytanic acid, a 3,7,11,15-tetramethylhexadecanoic acid, provides a well-studied model for the metabolism of methyl-branched fatty acids. Due to the methyl group at the β-carbon (position 3), it cannot be directly catabolized by β-oxidation. Instead, it undergoes α-oxidation in peroxisomes to remove the first carbon atom, yielding pristanic acid.[2][3][] Pristanic acid, with a methyl group now at the α-carbon, can then be activated to its CoA ester and subsequently undergo β-oxidation.[5]

dot

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Acyl-CoA Synthetase alpha_oxidation α-Oxidation Phytanoyl_CoA->alpha_oxidation Pristanal Pristanal alpha_oxidation->Pristanal Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_acid->Pristanoyl_CoA Acyl-CoA Synthetase beta_oxidation β-Oxidation Pristanoyl_CoA->beta_oxidation Propionyl_CoA Propionyl-CoA beta_oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA beta_oxidation->Acetyl_CoA

Caption: Metabolic pathway of phytanic acid involving peroxisomal α-oxidation and mitochondrial β-oxidation.

Comparison of Metabolic Fates: Precursors vs. This compound

A direct quantitative comparison of the metabolic fates is challenging due to the lack of specific data for this compound. However, a qualitative and semi-quantitative comparison can be made based on the metabolism of their constituent building blocks and analogous compounds.

Compound Primary Metabolic Pathway Key Intermediates Primary End Products Cellular Location Relative Oxidation Rate (Estimated)
Leucine (Precursor) Branched-Chain Amino Acid Catabolismα-Ketoisocaproate, Isovaleryl-CoA, Acetyl-CoA, AcetoacetateAcetyl-CoA, AcetoacetateMitochondriaHigh
Isoleucine (Precursor) Branched-Chain Amino Acid Catabolismα-Keto-β-methylvalerate, Acetyl-CoA, Propionyl-CoAAcetyl-CoA, Propionyl-CoAMitochondriaHigh
Valine (Precursor) Branched-Chain Amino Acid Catabolismα-Ketoisovalerate, Isobutyryl-CoA, Propionyl-CoAPropionyl-CoA (converted to Succinyl-CoA)MitochondriaHigh
This compound β-Oxidation followed by α-Oxidation and further β-OxidationAcyl-CoA intermediates, Propionyl-CoA, Acetyl-CoAAcetyl-CoA, Propionyl-CoAMitochondria & PeroxisomesModerate to Low
Nonadecanoyl-CoA (Straight-chain analogue) β-OxidationAcyl-CoA intermediates, Propionyl-CoA, Acetyl-CoAAcetyl-CoA, Propionyl-CoAMitochondriaHigh

Note: The relative oxidation rate is an estimation based on the complexity of the metabolic pathway. Branched-chain amino acids are readily catabolized for energy, while the multi-step oxidation of a long-chain BCF A is expected to be slower.

Experimental Protocols

To investigate the metabolic fate of this compound and compare it with its precursors, stable isotope tracing studies coupled with mass spectrometry are the methods of choice.

Experimental Workflow: Stable Isotope Tracing of Fatty Acid Metabolism

dot

Cell_Culture 1. Cell Culture (e.g., Hepatocytes, Adipocytes) Isotope_Labeling 2. Isotope Labeling - ¹³C-Leucine (for biosynthesis) - ¹³C-11-methylnonadecanoic acid Cell_Culture->Isotope_Labeling Incubation 3. Incubation (Time course experiment) Isotope_Labeling->Incubation Metabolite_Extraction 4. Metabolite Extraction (Quenching and phase separation) Incubation->Metabolite_Extraction Derivatization 5. Derivatization (optional) (e.g., for GC-MS analysis) Metabolite_Extraction->Derivatization Analysis 6. Analysis (LC-MS/MS or GC-MS) Metabolite_Extraction->Analysis Derivatization->Analysis Data_Analysis 7. Data Analysis (Metabolic Flux Analysis) Analysis->Data_Analysis

Caption: General workflow for stable isotope tracing of fatty acid metabolism.

Protocol: Stable Isotope Labeling and Metabolite Extraction

This protocol is adapted for tracing the biosynthesis and catabolism of this compound in cultured cells.

Materials:

  • Cell culture medium (deficient in the nutrient to be traced, e.g., leucine-free DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Stable isotope tracers: [U-¹³C]-Leucine and custom-synthesized [¹³C]-11-methylnonadecanoic acid

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform (B151607), Water (LC-MS grade)

  • Internal standards (e.g., deuterated fatty acids)

Procedure:

  • Cell Seeding: Plate cells (e.g., HepG2 or 3T3-L1 adipocytes) in standard culture medium and grow to desired confluency.

  • Media Preparation: Prepare labeling media by supplementing the nutrient-deficient base medium with the stable isotope tracer at a known concentration. For biosynthesis studies, use [U-¹³C]-Leucine. For catabolism studies, use [¹³C]-11-methylnonadecanoic acid complexed to BSA.

  • Isotope Labeling: Aspirate the standard medium, wash cells with PBS, and replace with the prepared labeling medium.

  • Incubation: Incubate the cells for various time points to monitor the dynamic changes in metabolite labeling.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water) to the cells to quench metabolic activity.

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction by adding chloroform and water to separate the polar and nonpolar metabolites. The lipid-containing organic phase is collected.

  • Sample Preparation for Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • For LC-MS analysis of acyl-CoAs, the dried extract can be reconstituted in an appropriate solvent.

    • For GC-MS analysis of total fatty acids, the lipids are first hydrolyzed, and the resulting free fatty acids are derivatized (e.g., to fatty acid methyl esters - FAMEs).

Protocol: LC-MS/MS Analysis of Acyl-CoA Esters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., ammonium (B1175870) acetate)

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: Appropriate for the column dimensions.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acyl-CoA of interest. The transition for the loss of the phosphopantetheine group is often used for screening.

Conclusion

The metabolic fate of this compound is predicted to involve a combination of β- and α-oxidation, a more complex and likely slower process compared to the direct catabolism of its branched-chain amino acid precursors. While direct quantitative data remains to be fully elucidated, the experimental frameworks provided in this guide offer a robust approach to further investigate the metabolism of this and other long-chain branched fatty acids. Such studies will be instrumental in advancing our understanding of lipid metabolism and its implications in health and disease.

References

Safety Operating Guide

Personal protective equipment for handling 11-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 11-methylnonadecanoyl-CoA. The following procedures are designed to ensure a safe laboratory environment and maintain sample integrity.

Hazard Identification and Classification

Signal Word: Warning[1]

Hazard Statements:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following PPE is mandatory when handling this compound. At a minimum, Level D protective equipment standards should be met.[2]

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are preferred. Inspect for tears or punctures before use.[3][4]Prevents skin contact and irritation.[1]
Eye and Face Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory.[2][4]Protects against splashes and aerosols that can cause serious eye irritation.[1]
Face shieldTo be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[2][4]Provides a broader area of protection for the face.
Body Protection Laboratory coat or GownA clean, buttoned lab coat or disposable gown should be worn over personal clothing.[3][4]Protects skin and clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A respirator may be needed if generating aerosols or dust.Minimizes inhalation exposure.
Foot Protection Closed-toe shoesShoes must cover the entire foot.[4]Protects against spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS Review Safety Data Sheet (SDS) for similar compounds Gather PPE Assemble and inspect all required PPE Read SDS->Gather PPE Prepare Workspace Ensure a clean, well-ventilated workspace Gather PPE->Prepare Workspace Weighing Weigh the compound carefully to avoid generating dust Prepare Workspace->Weighing Dissolving Add solvent slowly to the compound Weighing->Dissolving Use Perform the experimental procedure Dissolving->Use Decontaminate Clean workspace and equipment Use->Decontaminate Dispose Waste Dispose of waste in designated chemical waste containers Decontaminate->Dispose Waste Remove PPE Remove PPE in the correct order Dispose Waste->Remove PPE Wash Hands Wash hands thoroughly with soap and water Remove PPE->Wash Hands

Caption: Standard Operating Procedure for Handling this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1] Generally, the product does not irritate the skin, but it is best to wash the affected area.
Ingestion If symptoms persist, consult a doctor.[1]
Inhalation Move the person to fresh air. If symptoms persist, seek medical attention.

Disposal Plan

All waste materials contaminated with this compound must be considered chemical waste.

Start Start Waste Generated Generation of Contaminated Waste (Gloves, Tips, Tubes, etc.) Start->Waste Generated End End Segregation Segregate into designated, labeled 'Hazardous Chemical Waste' container Waste Generated->Segregation Container Check Ensure waste container is properly sealed and labeled Segregation->Container Check Storage Store in a designated satellite accumulation area Container Check->Storage Pickup Arrange for pickup by Environmental Health & Safety (EHS) Storage->Pickup Pickup->End

Caption: Chemical Waste Disposal Workflow for this compound.

Key Disposal Steps:

  • Segregation: Do not mix with general laboratory trash. All contaminated materials, including gloves, pipette tips, and empty containers, must be placed in a designated hazardous chemical waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Keep the waste container closed except when adding waste. Store in a designated, secure area away from incompatible materials.

  • Collection: Follow your institution's procedures for chemical waste pickup by the Environmental Health and Safety (EHS) department.

By adhering to these guidelines, you can ensure a safe and efficient workflow when working with this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.